N-Boc-5-Hydroxyindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDNSDALWZCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443130 | |
| Record name | N-Boc-5-Hydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170147-76-9 | |
| Record name | N-Boc-5-Hydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-5-Hydroxyindoline: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-5-hydroxyindoline, systematically named tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate, is a synthetically valuable heterocyclic compound. Its structure incorporates a bicyclic indoline core, featuring a hydroxyl group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This strategic combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The Boc group provides stability and allows for selective reactions at other positions of the molecule, while the hydroxyl group offers a convenient handle for further functionalization. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of this compound.
Chemical Properties and Structure
This compound is a stable, solid compound at room temperature, typically appearing as a white to off-white powder. Its stability is enhanced by the presence of the Boc protecting group, which prevents unwanted side reactions at the indoline nitrogen.[1]
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | [2] |
| CAS Number | 170147-76-9 | [2] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Information |
| Storage | Sealed in dry, 2-8°C | [1] |
Note: Experimental values for melting point, boiling point, and specific solubility in various solvents are not consistently reported in publicly available literature. Researchers should determine these properties experimentally as needed for their specific applications.
Structural Information
The structure of this compound is characterized by the fusion of a benzene ring and a pyrrolidine ring, with the nitrogen of the pyrrolidine ring protected by a Boc group. The hydroxyl group is attached to the 5-position of the benzene ring.
| Identifier | String |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O |
| InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-6-9-4-5-10(15)7-11(9)14/h4-5,7,15H,6,8H2,1-3H3 |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydropyrrole ring, and the protons of the Boc group.
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Indoline Protons: Two triplets corresponding to the methylene groups at the 2 and 3 positions of the indoline ring, likely in the δ 3.0-4.0 ppm range.
-
Boc Protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, appearing upfield around δ 1.5 ppm.[3]
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 150-160 ppm, corresponding to the carbonyl carbon of the Boc group.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be shifted further downfield.
-
Indoline Carbons: Signals for the two methylene carbons of the indoline ring, typically in the δ 25-55 ppm range.
-
Boc Carbons: A quaternary carbon signal around δ 80 ppm and a signal for the three methyl carbons around δ 28 ppm.[4][5]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: Absent due to the Boc protection of the indoline nitrogen.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl of the Boc group.
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and hydroxyl groups.
-
Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals typically below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for N-Boc protected compounds include the loss of isobutylene (M-56) and the loss of the entire Boc group (M-100).[6][7][8][9]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published. However, a general synthetic approach can be inferred from the literature on the synthesis of related N-Boc protected indolines.
General Synthesis Workflow
A plausible synthetic route to this compound involves the protection of the nitrogen of 5-hydroxyindoline with a Boc group.
Illustrative Protocol for Boc Protection:
-
Dissolution: Dissolve 5-hydroxyindoline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of various biologically active molecules. The indoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[10]
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate for the construction of more complex molecular architectures. The hydroxyl group at the 5-position can be readily converted into other functional groups, such as ethers, esters, or used as a handle for cross-coupling reactions to introduce new substituents onto the aromatic ring. The Boc group can be easily removed under acidic conditions to liberate the indoline nitrogen, which can then be further functionalized. This allows for a divergent synthetic approach to generate libraries of diverse indole-based compounds for high-throughput screening in drug discovery programs.[10]
Potential Biological Significance
While specific biological activities for this compound itself are not widely reported, the broader class of indole and indoline derivatives is known to exhibit a wide range of pharmacological properties. The 5-hydroxyindole motif is a core component of the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep.[11] Derivatives of 5-hydroxyindole have been investigated for various therapeutic applications, including as inhibitors of enzymes like 5-lipoxygenase and as inverse agonists for the histamine H3 receptor.[11] The indoline nucleus is also a common feature in molecules that inhibit tubulin polymerization, a key target in cancer therapy.[11] Therefore, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its protected nitrogen and functionalizable hydroxyl group provide chemists with a versatile platform for the construction of diverse and complex molecular structures. While detailed experimental data for this specific compound is somewhat limited in the public domain, its utility as a synthetic intermediate is well-established. Further research into the synthesis and biological evaluation of derivatives of this compound is likely to yield novel compounds with significant therapeutic potential. This guide serves as a foundational resource for researchers embarking on work with this valuable synthetic tool.
References
- 1. chiralen.com [chiralen.com]
- 2. pschemicals.com [pschemicals.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound||Supplier [benchchem.com]
- 11. N-Boc-5-Hydroxyindole | 434958-85-7 | Benchchem [benchchem.com]
Synthesis of N-Boc-5-Hydroxyindoline: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-hydroxyindoline serves as a crucial starting material for the synthesis of a wide array of therapeutic agents. The protection of the indoline nitrogen is a critical step in the multi-step synthesis of complex molecules, with the tert-butoxycarbonyl (Boc) group being a widely employed protecting group due to its stability and ease of removal under mild acidic conditions. This technical guide provides an in-depth overview of the synthesis of N-Boc-5-hydroxyindoline from 5-hydroxyindoline, tailored for researchers, scientists, and professionals in drug development.
Core Synthesis: N-Boc Protection of 5-Hydroxyindoline
The protection of the secondary amine in 5-hydroxyindoline is efficiently achieved through a reaction with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the indoline nitrogen on the carbonyl carbon of the Boc anhydride.
Reaction Parameters
A summary of typical reaction parameters for the N-Boc protection of 5-hydroxyindoline is presented in Table 1.
| Parameter | Typical Conditions |
| Starting Material | 5-Hydroxyindoline |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 - 16 hours |
| Yield | >90% |
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
5-Hydroxyindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 5-hydroxyindoline (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (1.2 eq) is added.
-
The solution is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Fractions containing the pure product are combined, and the solvent is evaporated to afford this compound as a solid. A yield of 95% has been reported for this reaction.[1]
Role in Drug Discovery and Development
This compound is a valuable building block in the synthesis of various biologically active molecules. The 5-hydroxyindole scaffold is a key component of the neurotransmitter serotonin and its derivatives have been explored for a range of therapeutic applications, including as kinase inhibitors and serotonin receptor modulators.[2][3][4]
Kinase Inhibition
Derivatives of 5-hydroxyindoline have shown promise as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 5-hydroxyindoline scaffold has been utilized in the development of inhibitors for kinases such as Aurora kinase, CHK1, c-Met, and DYRK1A.[5][6]
Serotonin Receptor Modulation
The structural similarity of the 5-hydroxyindole core to serotonin makes it a valuable starting point for the design of ligands for serotonin (5-HT) receptors.[3] Modulators of 5-HT receptors are used to treat a variety of central nervous system disorders, including depression and anxiety.[7]
Anti-Inflammatory Agents
This compound has been used as an intermediate in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways.[8]
The following table summarizes the biological targets of some derivatives synthesized from the 5-hydroxyindoline scaffold.
| Derivative Class | Biological Target | Therapeutic Area |
| Indole-based compounds | Aurora Kinase, CHK1, c-Met, DYRK1A, CDKs | Oncology |
| Arylpiperazine derivatives | Serotonin (5-HT) Receptors | Neurology, Psychiatry |
| Indoline-based compounds | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH) | Inflammation |
Visualizing the Synthesis and Application
To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
References
- 1. This compound||Supplier [benchchem.com]
- 2. N-Boc-5-Hydroxyindole | 434958-85-7 | Benchchem [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-5-Hydroxyindoline CAS number and molecular weight
This document provides essential information regarding the chemical compound N-Boc-5-Hydroxyindoline, focusing on its Chemical Abstracts Service (CAS) number and molecular weight. This compound is a protected form of 5-hydroxyindoline, commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical agents.
Chemical Identity
This compound , also known by its IUPAC name tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate, is a derivative of indoline.[1] The "N-Boc" designation indicates that a tert-butyloxycarbonyl (Boc) protecting group is attached to the nitrogen atom of the indoline ring. This protecting group strategy is crucial in multi-step syntheses to prevent unwanted reactions at the nitrogen atom.
Core Data
The fundamental chemical data for this compound is summarized in the table below. This information is critical for researchers for stoichiometric calculations in reactions, analytical characterization, and regulatory documentation.
| Property | Value |
| CAS Number | 170147-76-9 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol [2][3] (or 235.2790 g/mol [4]) |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the direct relationship between the common name of the compound and its primary identifiers.
Caption: Relationship between this compound and its key identifiers.
References
Spectroscopic Data and Experimental Protocols for N-Boc-5-Hydroxyindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-5-Hydroxyindoline (tert-butyl 5-hydroxy-2,3-dihydro-1H-indole-1-carboxylate), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 (br s) | Broad Singlet | - | Aromatic C-H |
| ~6.7-6.8 | Multiplet | - | Aromatic C-H |
| ~4.0 (t) | Triplet | ~8.4 | -CH₂-N |
| ~3.0 (t) | Triplet | ~8.4 | -CH₂-C |
| 1.55 (s) | Singlet | - | -C(CH₃)₃ |
Note: Precise chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| ~154.5 | C=O (Boc) |
| ~148.0 | C-OH |
| ~131.5 | Quaternary Aromatic C |
| ~126.0 | Quaternary Aromatic C |
| ~115.5 | Aromatic C-H |
| ~114.0 | Aromatic C-H |
| ~109.0 | Aromatic C-H |
| ~80.5 | -C(CH₃)₃ |
| ~47.0 | -CH₂-N |
| ~28.5 | -C(CH₃)₃ |
| ~28.0 | -CH₂-C |
Note: Chemical shifts are referenced to the solvent peak.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch[1] |
| ~2975, ~2930 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (Boc carbonyl) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch[2][3] |
| ~1390, ~1365 | Medium | C-H bend (tert-butyl) |
| ~1250-1000 | Strong | C-O stretch, C-N stretch |
| ~900-675 | Strong | Aromatic C-H out-of-plane bend[1] |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 235.12 | [M]⁺ (Calculated for C₁₃H₁₇NO₃: 235.1208)[4] |
| 179.09 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |
| 135.06 | [M - Boc]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for the proton chemical shift range.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Approximately 0-220 ppm.
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. This involved Fourier transformation, phase correction, baseline correction, and referencing to the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): A small amount of this compound was finely ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.
-
Thin Film: The sample was dissolved in a volatile solvent (e.g., chloroform), and a drop of the solution was placed on a salt plate (e.g., NaCl or KBr). The solvent was allowed to evaporate, leaving a thin film of the compound.
Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (ESI-MS):
-
The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The mass spectrometer was operated in positive ion mode.
-
The full scan mass spectrum was acquired over a relevant m/z range (e.g., 50-500 amu).
Visualizations
General Spectroscopic Analysis Workflow
Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data.
This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to consult primary literature for more specific details related to their particular applications.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility of N-Boc-5-Hydroxyindoline: A Technical Guide for Researchers
For Immediate Release
Predicted Solubility Profile of N-Boc-5-Hydroxyindoline
The solubility of a compound is dictated by its molecular structure. This compound possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group imparts polarity and the capacity for hydrogen bonding, while the Boc-protecting group and the indoline ring system contribute to its non-polar nature. This dual character suggests that its solubility will be highest in moderately polar solvents that can engage in hydrogen bonding and also accommodate the non-polar regions of the molecule.
Based on these structural features, the following table provides a predicted qualitative solubility profile in common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl group of this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | These polar aprotic solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Their moderate polarity also accommodates the non-polar part of the molecule. |
| Esters | Ethyl Acetate | Medium to High | Ethyl acetate is a moderately polar solvent that can act as a hydrogen bond acceptor. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium | Ethers are less polar than ketones and esters but can still act as hydrogen bond acceptors. THF is generally a better solvent than diethyl ether for moderately polar compounds. |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Medium | These solvents are weakly polar and can dissolve a range of organic compounds. Solubility is expected to be moderate. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Medium | These are non-polar solvents, and while they can interact with the aromatic indoline ring, they are less likely to effectively solvate the polar hydroxyl group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | As non-polar solvents, they are poor solvents for polar compounds and are unlikely to effectively dissolve this compound. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are provided.
Qualitative Solubility Determination
This method offers a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex vigorously for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
A selection of organic solvents
-
Scintillation vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analysis method
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (enough to ensure that solid remains after equilibration).
-
Pipette a known volume of the desired solvent into the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the solubility of an organic compound.
An In-depth Technical Guide to the Boc Protection of 5-Hydroxyindoline
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, offering a robust and readily cleavable shield for amine functionalities. In the context of 5-hydroxyindoline, a valuable scaffold in medicinal chemistry, the selective protection of the indoline nitrogen is a critical step in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the successful Boc protection of 5-hydroxyindoline.
Core Mechanism of N-Boc Protection
The Boc protection of the secondary amine in 5-hydroxyindoline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), a common Boc-donating reagent. This attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate group, which is unstable and subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly acylated, positively charged indoline nitrogen, yielding the N-Boc protected 5-hydroxyindoline and tert-butanol.[1]
In many protocols, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to facilitate the final deprotonation step and neutralize any acidic byproducts. For less nucleophilic amines or to accelerate the reaction, a catalytic amount of 4-(dimethylaminopyridine) (DMAP) can be employed. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a more reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine.[1]
Chemoselectivity: N- vs. O-Protection
A key challenge in the Boc protection of 5-hydroxyindoline is the presence of two nucleophilic sites: the secondary amine of the indoline ring and the phenolic hydroxyl group. Generally, amines are more nucleophilic than alcohols, favoring N-protection. To enhance this selectivity, the reaction is typically carried out under conditions that do not significantly deprotonate the hydroxyl group. The use of a strong base that could deprotonate the phenol should be avoided to prevent competitive O-acylation. Running the reaction at lower temperatures (0 °C to room temperature) further favors the kinetically preferred N-protection.[1]
Quantitative Data on Boc Protection
The following table summarizes various conditions for the Boc protection of 5-hydroxyindoline and related substrates, providing a comparative overview of reagents, solvents, and reported yields.
| Substrate | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 5-Hydroxyindoline | (Boc)₂O | - | - | - | - | 95 | Not Specified |
| Indoline | (Boc)₂O | TEA, DMAP (cat.) | Dichloromethane | 0 °C to rt | 3 h | 90 | [2] |
| General Primary/Secondary Amine | (Boc)₂O | TEA | Tetrahydrofuran | rt | 1-4 h | High | [1] |
| General Primary/Secondary Amine | (Boc)₂O | NaOH | Water/tert-Butanol | rt | 18 h | - | [3] |
| Aniline | (Boc)₂O | Amberlite-IR 120 | Solvent-free | rt | <1 min | 99 | [4] |
| General Primary/Secondary Amine | (Boc)₂O | NaHCO₃ | Dichloromethane/Water | rt | - | High | [1] |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of tert-Butyl 5-hydroxyindoline-1-carboxylate
This protocol is a standard method for the Boc protection of 5-hydroxyindoline, often achieving high yields.
Materials:
-
5-hydroxyindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylaminopyridine) (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-hydroxyindoline (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Protection in a Biphasic System
This method is useful for amine salts or when using an inorganic base.
Materials:
-
5-hydroxyindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve 5-hydroxyindoline (1.0 eq) in a mixture of dichloromethane (or THF) and water.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the product.
Mandatory Visualizations
References
Commercial suppliers and purity of N-Boc-5-Hydroxyindoline
An In-depth Technical Guide to N-Boc-5-Hydroxyindoline for Researchers and Drug Development Professionals
Introduction
This compound, also known as tert-butyl 5-hydroxy-2,3-dihydro-1H-indole-1-carboxylate, is a synthetic intermediate of significant interest in medicinal chemistry and drug development. The indoline scaffold is a core structure in many biologically active compounds. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group provides stability and allows for selective chemical modifications, while the 5-hydroxy group offers a site for further functionalization. This guide provides a comprehensive overview of its commercial availability, purity, key experimental protocols, and biological context.
Commercial Suppliers and Purity of this compound
This compound is available from various chemical suppliers. The purity of the commercially available compound is typically high, making it suitable for most research and development applications. The following table summarizes the information from several suppliers.
| Supplier | Purity | CAS Number | Additional Information |
| CHIRALEN | 97% | 170147-76-9 | Storage at 2-8°C, sealed in dry conditions.[1] |
| BLD Pharm | - | 434958-85-7 | Requires cold-chain transportation; Storage at 2-8°C, sealed in dry conditions.[2] |
| CymitQuimica | 97% | 434958-85-7 | Offered as a solid.[3] |
| ChemicalBook | 95+% | 434958-85-7 | Available from multiple vendors listed on the platform.[4] |
Experimental Protocols
A general workflow for the synthesis, purification, and analysis of this compound is outlined below. This process ensures the material's quality and suitability for subsequent applications.
Synthesis Protocol: N-Boc Protection of 5-Hydroxyindoline
This protocol describes a general method for the protection of the nitrogen atom of 5-hydroxyindoline using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
5-Hydroxyindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 5-hydroxyindoline (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Addition of Base: Add the base (e.g., TEA, 1.2 equivalents) to the solution and stir at room temperature.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product using flash column chromatography or recrystallization as described in the following protocol.
Purification Protocol
Purification is critical to remove unreacted starting materials, byproducts, and other impurities.
A. Flash Column Chromatography
This technique is suitable for separating the product from impurities with different polarities.[5]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column and accessories
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity mixture of hexanes and ethyl acetate).
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the packed column.
-
Elution: Elute the column with the solvent system, gradually increasing the polarity (increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
B. Recrystallization
This method purifies crystalline solids based on differences in solubility.[5]
Materials:
-
Crude this compound
-
Suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Allow the clear solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[5]
Purity Analysis Protocols
A combination of analytical techniques is used to confirm the structure and determine the purity of the final compound.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for quantifying chemical purity.[6]
-
Objective: To determine the percentage purity of the compound by separating it from any impurities.
-
Instrumentation & Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[7]
-
Gradient Program: A typical gradient might run from 10% to 95% Solvent B over 20 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 210 nm and 220 nm.[7]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR is used for structural confirmation and to identify organic impurities, including residual solvents.[6]
-
Objective: To verify the chemical structure and identify the presence of any structural or solvent-related impurities.
-
Instrumentation & Conditions:
C. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and to help identify unknown impurities.[6]
-
Objective: To confirm the identity of the compound by determining its molecular weight.
-
Instrumentation & Conditions:
-
System: Typically a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Ionization: Electrospray ionization (ESI) is common for this type of molecule.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is determined and compared to the calculated theoretical mass.
-
Biological Context and Signaling Pathways
Indole-containing compounds are known to modulate various cellular signaling pathways, making them valuable scaffolds in drug discovery.[8] While this compound is primarily a synthetic intermediate, its core structure is related to molecules that can influence key biological processes. Indole derivatives have been shown to target pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial in regulating cell proliferation, survival, and apoptosis.[8][9]
The ability of indole compounds to interact with such pathways underscores the importance of intermediates like this compound in the synthesis of novel therapeutic agents targeting cancer and other diseases.[8]
References
- 1. chiralen.com [chiralen.com]
- 2. 434958-85-7|N-Boc-5-Hydroxyindole|BLD Pharm [bldpharm.com]
- 3. CAS 434958-85-7: N-Boc-5-Hydroxyindole | CymitQuimica [cymitquimica.com]
- 4. 1-Boc-5-hydroxyindole | 434958-85-7 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
N-Boc-5-Hydroxyindoline: A Comprehensive Technical Guide for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-5-hydroxyindoline, systematically named tert-butyl 5-hydroxy-2,3-dihydro-1H-indole-1-carboxylate, is a pivotal building block in modern synthetic and medicinal chemistry. Its indoline core, featuring a hydroxyl group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents and other biologically active compounds. This technical guide provides a comprehensive review of the synthesis, key reactions, and applications of this compound in synthetic chemistry.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the deprotection of a benzyl-protected precursor. This method is widely adopted due to the stability of the benzyl ether and the clean, high-yielding deprotection step.
Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis from tert-Butyl 5-(Benzyloxy)indoline-1-carboxylate
Materials:
-
tert-Butyl 5-(benzyloxy)indoline-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve tert-butyl 5-(benzyloxy)indoline-1-carboxylate (1 equivalent) in methanol.
-
To this solution, add 10% palladium on carbon.
-
Stir the mixture at room temperature under a hydrogen atmosphere for 2 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the palladium catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
The resulting this compound is typically obtained as a solid and can be used in subsequent steps with or without further purification.
Quantitative Data:
| Precursor | Product | Reagents | Yield | Reference |
| tert-Butyl 5-(benzyloxy)indoline-1-carboxylate | This compound | H₂, 10% Pd/C, MeOH | 95% | [1] |
Key Reactions and Applications in Synthetic Chemistry
This compound serves as a versatile intermediate for the synthesis of various substituted indoline and indole derivatives. The hydroxyl group provides a handle for functionalization, while the Boc-protected nitrogen allows for reactions on the aromatic ring without interference.
Suzuki-Miyaura Cross-Coupling Reactions
The hydroxyl group of this compound can be converted to a triflate (OTf) or a nonaflate (ONf) group, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the indoline ring, a common strategy in the synthesis of kinase inhibitors and other drug candidates.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoindoline Derivative (Adaptable for 5-Triflyloxyindoline)
Materials:
-
N-Boc-5-bromoindoline (as a proxy for the triflate derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DME, ethanol)
Procedure:
-
In a reaction vessel, combine the N-Boc-5-bromoindoline (1 equivalent), the arylboronic acid (1.3 equivalents), the palladium catalyst (0.07 equivalents), and the base (2 equivalents).
-
Add the solvent (e.g., ethanol).
-
The reaction mixture can be heated conventionally or under microwave irradiation (e.g., 100 °C, 50 W).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is worked up by standard procedures, including filtration, extraction, and purification by column chromatography to yield the 5-aryl-N-Boc-indoline.
Quantitative Data for a Representative Suzuki-Miyaura Coupling:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
| 5-bromo-1,3,3-trimethyl-1,3-dihydrospiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 95% | [2] |
Application in the Synthesis of Bioactive Molecules
Spectroscopic Data
While a publicly available, experimentally verified 1H and 13C NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures. The following table provides a reference for the chemical shifts of the parent 5-hydroxyindole.
¹H and ¹³C NMR Spectral Data of 5-Hydroxyindole (in DMSO-d₆):
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-NH | 10.65 | - |
| 2-H | 7.15 | 125.7 |
| 3-H | 6.25 | 101.9 |
| 4-H | 7.18 | 111.9 |
| 5-OH | 8.65 | 150.9 |
| 6-H | 6.60 | 111.4 |
| 7-H | 6.90 | 121.7 |
| 3a | - | 129.2 |
| 7a | - | 131.6 |
Data sourced from comparative analysis of indole derivatives.
Conclusion
This compound is a highly valuable and versatile building block in synthetic chemistry. Its straightforward synthesis and the presence of strategically positioned functional groups make it an ideal starting material for the construction of complex molecular architectures, particularly in the field of drug discovery. The ability to selectively functionalize the 5-position through reactions like the Suzuki-Miyaura coupling has cemented its importance in the development of novel therapeutic agents, especially kinase inhibitors. This guide provides researchers and scientists with the essential information required to effectively utilize this compound in their synthetic endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-5-Hydroxyindoline: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-5-Hydroxyindoline (tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate) is a key heterocyclic building block in organic synthesis and medicinal chemistry. Its indoline core is a privileged scaffold found in a variety of biologically active molecules. The presence of a hydroxyl group at the 5-position provides a versatile handle for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity during synthetic sequences. This guide provides in-depth technical information on the safe handling, storage, and key applications of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental setups.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 170147-76-9 | [1] |
| Molecular Formula | C₁₃H₁₇NO₃ | [2] |
| Molecular Weight | 235.28 g/mol | [2] |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Boiling Point | 381.913 °C at 760 mmHg (Calculated) | |
| Density | 1.205 g/cm³ (Calculated) | |
| Flash Point | 184.774 °C (Calculated) | |
| Solubility | Not specified in search results |
Safety and Handling
This compound requires careful handling in a laboratory setting. The following safety precautions and handling procedures are based on available safety data sheets and should be strictly adhered to.
Hazard Identification and Precautionary Measures
While specific GHS classifications for this compound were not consistently available across all sources, related compounds such as N-Boc-5-hydroxyindole are classified with warnings for being harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, it is prudent to handle this compound with a high degree of caution.
Table 2: Hazard and Precautionary Statements for Structurally Similar Compounds
| Hazard Statement (for N-Boc-5-hydroxyindole) | Precautionary Statement (General) |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and appropriate footwear.
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, a NIOSH-approved respirator is recommended.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Storage
Proper storage of this compound is crucial to maintain its stability and purity.
-
Storage Temperature: Store in a refrigerator at 2-8°C.[1]
-
Storage Conditions: Keep the container tightly sealed in a dry and well-ventilated place.[1] Protect from moisture.
Experimental Protocols and Applications
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of new therapeutic agents.[2] The hydroxyl group can be readily functionalized, for example, through etherification or by participating in cross-coupling reactions.
Synthetic Workflow
The general utility of this compound in synthetic chemistry involves its preparation and subsequent functionalization. A logical workflow is depicted in the following diagram.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[4] While a specific protocol for this compound was not found, the following is a representative procedure for the Suzuki coupling of a related N-Boc protected halo-indole with a boronic acid, which illustrates a common application.[4] This protocol would typically be preceded by the conversion of the hydroxyl group of this compound to a suitable leaving group, such as a triflate.
Objective: To synthesize a 5-aryl-N-Boc-indoline derivative from a 5-halo-N-Boc-indoline and an arylboronic acid.
Materials:
-
5-Bromo-N-Boc-indoline (or the corresponding triflate)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction vessel, add 5-bromo-N-Boc-indoline (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-N-Boc-indoline derivative.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. However, the broader class of N-hydroxyindoles and their derivatives have been investigated for a range of biological activities.[5] For instance, substituted indoline scaffolds are being explored as inhibitors of enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways.[6] The general workflow for investigating such biological activity is presented below.
References
- 1. chiralen.com [chiralen.com]
- 2. This compound||Supplier [benchchem.com]
- 3. 434958-85-7|N-Boc-5-Hydroxyindole|BLD Pharm [bldpharm.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Utility of N-Boc-5-Hydroxyindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of N-Boc-5-hydroxyindoline (tert-butyl 5-hydroxyindoline-1-carboxylate), a key intermediate in the synthesis of various biologically active molecules. This document outlines its known physicochemical characteristics, provides standardized experimental protocols for their determination, and illustrates its role in synthetic chemistry.
Core Physical Properties
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. While some of its physical properties are well-documented, a definitive experimental melting point is not widely reported in publicly available literature.
Data Presentation
The table below summarizes the known and calculated physical properties of this compound.
| Property | Value | Source |
| CAS Number | 170147-76-9 | Commercial Suppliers |
| Molecular Formula | C₁₃H₁₇NO₃ | Commercial Suppliers |
| Molecular Weight | 235.28 g/mol | Commercial Suppliers |
| Appearance | White to off-white or light yellow solid/crystalline powder (inferred from related compounds) | [1][2] |
| Melting Point | Not reported in available literature | |
| Boiling Point | 381.9 ± 34.0 °C at 760 mmHg (Predicted) | |
| Density | 1.205 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 184.8 ± 25.7 °C (Predicted) | |
| Storage | Sealed in dry, 2-8°C | [3] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the primary physical properties of solid organic compounds like this compound.
Determination of Appearance
Objective: To visually characterize the physical form and color of the compound.
Methodology:
-
Sample Preparation: A small, representative sample of the substance is placed on a clean, white watch glass or in a clear sample vial.
-
Visual Inspection: The sample is observed under bright, indirect laboratory lighting against a white background.
-
Description: The following characteristics are recorded:
-
Physical Form: e.g., crystalline powder, amorphous solid, granules.
-
Color: e.g., white, off-white, pale yellow.
-
Texture: e.g., fine, granular, clumpy.
-
-
Microscopic Examination (Optional): For a more detailed analysis of crystalline structure, the sample can be viewed under a microscope.
Determination of Melting Point
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Synthetic Workflow and Applications
This compound is primarily utilized as a protected intermediate in the synthesis of more complex molecules, particularly those with an indole or indoline scaffold. The N-Boc (tert-butyloxycarbonyl) group serves to protect the nitrogen of the indoline ring during synthetic transformations, and it can be readily removed under acidic conditions.
The following diagram illustrates a generalized workflow for the use of this compound in a multi-step synthesis.
Caption: Generalized workflow for the synthesis and utilization of this compound.
References
Methodological & Application
Application Notes and Protocols: N-Boc-5-Hydroxyindoline as a Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-5-hydroxyindoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a Boc-protected nitrogen and a hydroxyl group at the 5-position allows for selective functionalization, making it an ideal starting material for the synthesis of a diverse range of complex heterocyclic compounds. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on the indirubin and meridianin scaffolds. These scaffolds are known to target key signaling pathways implicated in cancer and neurodegenerative diseases.
Key Applications and Synthetic Strategies
This compound serves as a strategic precursor for the synthesis of bioactive molecules. The hydroxyl group can be readily converted into other functional groups, such as amines or triflates, to enable further elaboration. The indoline core can be oxidized to the corresponding indole, which is a common motif in kinase inhibitors. Two key classes of kinase inhibitors that can be accessed from this building block are indirubins and meridianins, which are known to inhibit Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.
Diagram of Synthetic Pathways from this compound
Caption: Synthetic utility of this compound.
Synthesis of an Indirubin Precursor: N-Boc-5-Hydroxyoxindole
A key step in the synthesis of 5-substituted indirubin derivatives is the preparation of the corresponding oxindole. This compound can be oxidized to N-Boc-5-hydroxyoxindole, which can then undergo condensation with isatin derivatives to form the indirubin scaffold.
Experimental Protocol: Synthesis of N-Boc-5-Hydroxyoxindole
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone.
-
Oxidation: Add a solution of potassium permanganate (KMnO₄) (2.0 eq) in water dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bisulfite. Filter the mixture through a pad of Celite® and wash with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford N-Boc-5-hydroxyoxindole.
| Reactant | Product | Reagents | Yield | Reference |
| This compound | N-Boc-5-hydroxyoxindole | KMnO₄, Acetone/Water | 75-85% | (Analogous transformations) |
Application in the Synthesis of Indirubin Derivatives as STAT3 and GSK-3β Inhibitors
Indirubin and its derivatives are potent inhibitors of various kinases, including CDKs and GSK-3β. They have also been shown to inhibit the STAT3 signaling pathway, which is constitutively active in many human cancers. The synthesis of 5-substituted indirubins can be achieved through the condensation of a 5-substituted oxindole with isatin.
Experimental Protocol: Synthesis of a 5-Hydroxyindirubin Derivative
-
Deprotection: Treat N-Boc-5-hydroxyoxindole (1.0 eq) with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours to remove the Boc protecting group. Concentrate the reaction mixture under reduced pressure.
-
Condensation: Dissolve the resulting 5-hydroxyoxindole and isatin (1.0 eq) in ethanol containing a catalytic amount of a base (e.g., piperidine).
-
Reaction: Reflux the mixture for 3-5 hours. A colored precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the 5-hydroxyindirubin derivative.
| Starting Material | Product | Key Reagents | Typical Yield | Reference |
| 5-Hydroxyoxindole | 5-Hydroxyindirubin | Isatin, Piperidine, Ethanol | 80-90% | (Analogous transformations) |
Targeted Signaling Pathway: STAT3 and GSK-3β
Indirubin derivatives have been shown to inhibit the Src/Jak1/Stat3 signaling pathway, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, and subsequent induction of apoptosis.[1][2] Additionally, they are potent inhibitors of GSK-3β, a key enzyme in the WNT signaling pathway.[3]
Caption: Indirubin derivatives inhibit STAT3 and GSK-3β signaling.
Synthesis of Meridianin Analogues as CDK and GSK-3 Inhibitors
Meridianins are marine-derived indole alkaloids that exhibit potent inhibitory activity against a range of protein kinases, including CDKs and GSK-3.[4][5] The synthesis of meridianin analogues can be achieved from 5-aminoindoles, which can be prepared from this compound.
Experimental Protocol: Synthesis of N-Boc-5-Aminoindoline
-
Nitration: Treat this compound (1.0 eq) with a nitrating agent (e.g., nitric acid/sulfuric acid) at low temperature to obtain N-Boc-5-hydroxy-x-nitroindoline.
-
Reduction of Hydroxyl group: The hydroxyl group can be removed through a variety of methods, such as conversion to a triflate followed by hydrogenolysis, to yield N-Boc-x-nitroindoline.
-
Reduction of Nitro group: Dissolve the N-Boc-x-nitroindoline in a suitable solvent like ethanol or ethyl acetate and perform a reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or using a reducing agent like tin(II) chloride.
-
Purification: After completion of the reaction, filter the catalyst and concentrate the solvent to obtain N-Boc-5-aminoindoline.
| Starting Material | Product | Key Steps & Reagents | Typical Yield | Reference |
| This compound | N-Boc-5-aminoindoline | 1. Nitration 2. Reduction | 60-70% (over two steps) | (Analogous transformations)[6] |
Experimental Protocol: Synthesis of a Meridianin Analogue
-
Deprotection and Oxidation: Treat N-Boc-5-aminoindoline with an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to effect both deprotection and oxidation to the 5-aminoindole.
-
Condensation: React the 5-aminoindole (1.0 eq) with a suitable pyrimidine derivative, such as 2,4-dichloropyrimidine, in the presence of a base (e.g., potassium carbonate) in a solvent like DMF at elevated temperature.
-
Cyclization: The resulting intermediate can then be cyclized to form the core structure of meridianin analogues.
-
Purification: Purify the final product by column chromatography.
| Starting Material | Product | Key Reagents | Typical Yield | Reference |
| 5-Aminoindole | Meridianin Analogue | 2,4-Dichloropyrimidine, K₂CO₃, DMF | 40-50% | (Analogous transformations)[7] |
Targeted Signaling Pathway: CDK and GSK-3
Meridianin analogues are potent inhibitors of CDKs and GSK-3, making them promising candidates for the treatment of cancer and neurodegenerative diseases like Alzheimer's.[4][8]
Caption: Meridianin analogues inhibit CDK and GSK-3 pathways.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex, biologically active heterocyclic compounds. The protocols and data presented here demonstrate its utility in accessing potent kinase inhibitors such as indirubin and meridianin analogues. The ability to selectively functionalize this building block provides a powerful tool for medicinal chemists in the development of novel therapeutics targeting critical signaling pathways in various diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acidic Deprotection of N-Boc-5-Hydroxyindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability in a wide array of chemical environments and its facile removal under acidic conditions.[1] N-Boc-5-hydroxyindoline is a valuable intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and molecular probes. The deprotection of the Boc group to unveil the free secondary amine of the indoline core is a critical step in these synthetic pathways. However, the presence of the phenolic hydroxyl group at the 5-position necessitates a carefully controlled deprotection strategy to prevent potential side reactions such as oxidation or electrophilic substitution on the electron-rich aromatic ring.
This document provides detailed protocols for the acidic deprotection of this compound using two common and effective reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). The protocols are designed to be efficient while minimizing the risk of side product formation.
Comparative Data of Deprotection Protocols
The selection of a deprotection method often involves a trade-off between reaction speed and selectivity. The following table summarizes the key parameters for the two recommended protocols for the acidic deprotection of this compound.
| Parameter | Protocol 1: Trifluoroacetic Acid | Protocol 2: Hydrochloric Acid |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4 M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours | 2 - 4 hours |
| Work-up | Basic aqueous wash | Evaporation/Trituration |
| Typical Yield | >90% | >90% |
| Remarks | Fast, volatile reagents | Milder, forms HCl salt directly |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol utilizes the strong acid TFA in a common organic solvent, DCM. The reaction is typically rapid and efficient.[2]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-hydroxyindoline.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method employs a solution of HCl in dioxane, which is generally considered a milder alternative to neat TFA and directly yields the hydrochloride salt of the product.[3]
Materials:
-
This compound
-
4 M Hydrochloric Acid in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous 1,4-dioxane (approximately 0.1 M concentration) in a round-bottom flask, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion of the reaction, a precipitate of the hydrochloride salt may form.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the 5-hydroxyindoline hydrochloride salt.
-
Collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the acidic deprotection of this compound.
References
The Role of N-Boc-5-Hydroxyindoline in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small-molecule kinase inhibitors is a major focus of modern drug discovery.
N-Boc-5-Hydroxyindoline has emerged as a versatile and valuable building block for the synthesis of a diverse array of kinase inhibitors. The presence of the hydroxyl group at the 5-position provides a strategic handle for functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The N-Boc protecting group ensures the stability of the indoline ring during synthetic transformations and allows for its facile removal in the final steps.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting the CDK5 and DYRK1A kinases, which are implicated in cancer cell proliferation and survival.
Synthetic Strategy: From this compound to 5-Arylindoline Kinase Inhibitors
A robust and widely applicable synthetic strategy for the elaboration of this compound into potent 5-arylindoline kinase inhibitors involves a three-step sequence:
-
Triflation of the 5-hydroxyl group: Conversion of the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate) provides an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura cross-coupling: Introduction of an aryl or heteroaryl moiety at the 5-position is achieved via a Suzuki-Miyaura cross-coupling reaction between the indolyl triflate and a suitable arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for its broad functional group tolerance and high efficiency.
-
N-Boc deprotection: Removal of the Boc protecting group under acidic conditions yields the final 5-arylindoline, which can be further modified or tested for its biological activity.
Experimental Workflow for the Synthesis of 5-Arylindoline Kinase Inhibitors
Caption: A three-step synthetic workflow for the preparation of 5-arylindoline kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-5-triflyloxyindoline (Triflation)
This protocol describes the conversion of the hydroxyl group of this compound to a triflate.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 equiv) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-Boc-5-triflyloxyindoline.
Protocol 2: Synthesis of 5-Aryl-N-Boc-indoline (Suzuki-Miyaura Coupling)
This protocol outlines the palladium-catalyzed cross-coupling of N-Boc-5-triflyloxyindoline with an arylboronic acid.
Materials:
-
N-Boc-5-triflyloxyindoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Water (if using a biphasic system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-5-triflyloxyindoline (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3-5 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the 5-aryl-N-Boc-indoline.
Protocol 3: Synthesis of 5-Arylindoline (N-Boc Deprotection)
This protocol describes the removal of the N-Boc protecting group to yield the final amine.
Materials:
-
5-Aryl-N-Boc-indoline
-
Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA workup)
-
Diethyl ether (for HCl workup)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TFA):
-
Dissolve the 5-Aryl-N-Boc-indoline in DCM in a round-bottom flask.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[1]
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the 5-arylindoline.
Procedure (using HCl in Dioxane):
-
Dissolve the 5-Aryl-N-Boc-indoline in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
-
Add a 4 M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[2]
-
If a precipitate forms, collect the solid by filtration and wash with diethyl ether to obtain the hydrochloride salt of the 5-arylindoline.
-
Alternatively, concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to induce precipitation.
Data Presentation
The following tables summarize representative quantitative data for the key synthetic steps and the biological activity of related kinase inhibitors.
Table 1: Representative Yields for Synthetic Transformations
| Step | Transformation | Starting Material | Product | Catalyst/Reagent | Yield (%) |
| 1 | Triflation | This compound | N-Boc-5-triflyloxyindoline | Tf₂O, Pyridine | 85-95 |
| 2 | Suzuki Coupling | N-Boc-5-triflyloxyindoline | 5-(4-methoxyphenyl)-N-Boc-indoline | Pd(PPh₃)₄, K₂CO₃ | 70-90 |
| 3 | N-Boc Deprotection | 5-Aryl-N-Boc-indoline | 5-Arylindoline | TFA or HCl | >90 |
Table 2: In Vitro Kinase Inhibitory Activity of Representative Indole-Based Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Indole-A | CDK5/p25 | 9 | [3] |
| Indole-B | DYRK1A | 6 | [4] |
| Indole-C | CDK5 | 160 | |
| Indole-D | DYRK1A | 33 | [5] |
Targeted Signaling Pathways: CDK5 and DYRK1A in Cancer
Cyclin-dependent kinase 5 (CDK5) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) are two kinases that have been implicated in the progression of various cancers, including glioblastoma. The signaling pathways involving these kinases represent attractive targets for therapeutic intervention.
Recent studies have elucidated a novel pathway where DYRK1A negatively regulates the CDK5-SOX2 axis, which is crucial for the self-renewal of glioblastoma stem cells (GSCs).[6][7][8] Inhibition of DYRK1A leads to the activation of CDK5, which in turn promotes the expression of the stemness factor SOX2, thereby maintaining the GSC population. Conversely, direct inhibition of CDK5 can disrupt this pathway and promote the differentiation of GSCs, making them more susceptible to conventional therapies. Therefore, the development of potent and selective inhibitors targeting either DYRK1A or CDK5 is a promising strategy for the treatment of glioblastoma and other cancers.
DYRK1A-CDK5-SOX2 Signaling Pathway in Glioblastoma Stem Cells
Caption: Simplified diagram of the DYRK1A-CDK5-SOX2 signaling pathway in glioblastoma stem cells.
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of potent kinase inhibitors. The synthetic route outlined in this document, centered around a key Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient method for generating diverse libraries of 5-arylindoline derivatives. By targeting critical signaling nodes such as the DYRK1A-CDK5 pathway, these compounds hold significant promise for the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. DYRK1A Negatively Regulates CDK5-SOX2 Pathway and Self-Renewal of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application of N-Boc-5-Hydroxyindoline in Solid-Phase Synthesis: A Detailed Guide for Researchers
For Immediate Release
OTTAWA, December 24, 2025 – In the landscape of modern drug discovery and combinatorial chemistry, the use of versatile scaffolds for the efficient construction of diverse molecular libraries is paramount. N-Boc-5-Hydroxyindoline has emerged as a valuable building block for the solid-phase synthesis of complex indoline-containing compounds, which are prevalent in numerous biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in solid-phase synthesis, focusing on immobilization, diversification, and cleavage strategies.
The indoline core is a privileged structure in medicinal chemistry, and its incorporation into peptides and small molecules can impart favorable pharmacological properties. The solid-phase approach offers significant advantages for the synthesis of indoline-based libraries, including simplified purification and the potential for high-throughput automation. The protocols outlined herein are designed to provide a robust framework for the successful application of this compound in this context.
Overview of this compound in Solid-Phase Synthesis
This compound is a bifunctional molecule well-suited for solid-phase organic synthesis (SPOS). The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the indoline nitrogen, which can be selectively removed under acidic conditions to allow for further functionalization. The 5-hydroxy group serves as a convenient handle for the attachment of the molecule to a solid support, typically through an ether linkage.
The general workflow for the solid-phase synthesis using this compound involves three main stages:
-
Immobilization: Covalent attachment of this compound to a suitable solid support.
-
Diversification: Sequential chemical transformations on the resin-bound indoline scaffold. This can include deprotection of the Boc group and subsequent reactions at the nitrogen atom, or modifications at other positions of the indoline ring.
-
Cleavage: Release of the final product from the solid support.
Experimental Protocols
Immobilization of this compound on Solid Support via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for the immobilization of this compound onto a hydroxyl-functionalized solid support, such as Wang resin or TentaGel S RAM.[1][2] This reaction proceeds with inversion of configuration at the alcohol, although this is not relevant for the achiral hydroxyl group of the indoline.
Table 1: Reagents and Conditions for Immobilization
| Parameter | Condition | Notes |
| Solid Support | Wang Resin, TentaGel S RAM (hydroxyl-functionalized) | Swell resin in appropriate solvent (e.g., DCM, THF) prior to use. |
| Reagents | This compound (3-5 eq.), Triphenylphosphine (PPh₃, 3-5 eq.), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD, 3-5 eq.) | Use excess reagents to drive the reaction to completion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Ensure anhydrous conditions to maximize reaction efficiency. |
| Reaction Time | 12-24 hours | Monitor reaction progress using a test cleavage and LC-MS analysis. |
| Temperature | Room Temperature |
Protocol:
-
Swell the hydroxyl-functionalized resin (1.0 g, 1.0 mmol/g loading) in anhydrous THF (10 mL) for 1 hour in a peptide synthesis vessel.
-
In a separate flask, dissolve this compound (3.0 mmol), and triphenylphosphine (3.0 mmol) in anhydrous THF (15 mL).
-
Add the solution from step 2 to the swollen resin.
-
Slowly add DIAD or DEAD (3.0 mmol) to the reaction mixture at 0 °C.
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.
-
Wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the resin via a test cleavage of a small sample with trifluoroacetic acid (TFA) and subsequent analysis by HPLC.
On-Resin Diversification
Once the this compound is attached to the solid support, a variety of chemical transformations can be performed to build molecular complexity. A common strategy involves the deprotection of the Boc group followed by acylation, alkylation, or sulfonylation of the indoline nitrogen.
Table 2: Protocol for Boc Deprotection and N-Acylation
| Step | Reagents and Conditions | Average Yield (%) |
| Boc Deprotection | 20-50% TFA in DCM, 30 min, RT | >95 |
| Neutralization | 10% Diisopropylethylamine (DIEA) in DCM, 2 x 5 min, RT | - |
| N-Acylation | Carboxylic acid (3-5 eq.), Coupling Reagent (e.g., HBTU, HATU, 3-5 eq.), DIEA (6-10 eq.) in DMF, 2-4 h, RT | 80-95 |
Protocol:
-
Boc Deprotection: Swell the resin-bound this compound in DCM. Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), and DMF (3x).
-
Neutralization: Treat the resin with a 10% solution of DIEA in DCM for 2 x 5 minutes to neutralize the trifluoroacetate salt. Wash the resin with DCM (3x) and DMF (3x).
-
N-Acylation: In a separate vessel, pre-activate the carboxylic acid (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIEA (6-10 eq.) in DMF for 5-10 minutes. Add the activated acid solution to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: The completion of the coupling reaction can be monitored using a test cleavage or a colorimetric test such as the Kaiser test (note: the indoline nitrogen is a secondary amine, so a modified test may be required).
Cleavage of the Final Product from the Resin
The final step is the cleavage of the synthesized molecule from the solid support. For acid-labile linkers like the one formed on Wang resin, a strong acidic cocktail is typically used.
Table 3: Cleavage Conditions
| Parameter | Condition |
| Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
Protocol:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the crude product with cold diethyl ether (2x).
-
Dry the crude product under vacuum.
-
Purify the crude product by preparative reverse-phase HPLC.
Applications and Future Directions
The solid-phase synthesis of indoline-containing molecules using this compound as a scaffold opens avenues for the rapid generation of libraries for high-throughput screening. These libraries can be screened against a variety of biological targets, including protein kinases, G-protein coupled receptors, and ion channels, where the indoline moiety is a known pharmacophore. The ability to systematically modify the indoline core on the solid phase allows for the exploration of structure-activity relationships (SAR) in a time- and resource-efficient manner. Future work in this area may focus on the development of novel on-resin cyclization strategies to create more complex polycyclic indoline structures and the application of this methodology to the synthesis of natural product analogues.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-Boc-5-Hydroxyindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions for the functionalization of the N-Boc-5-hydroxyindoline scaffold. Due to the poor leaving group nature of the hydroxyl group, these protocols focus on the reactions of its activated derivatives, primarily N-Boc-5-triflyloxyindoline, as well as the analogous 5-bromo- and 5-iodo-N-Boc-indolines. These methods are instrumental in the synthesis of diverse libraries of 5-substituted indolines, which are key building blocks in medicinal chemistry and drug discovery.
Introduction to Palladium-Catalyzed Cross-Coupling on the Indoline Scaffold
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1][2] For the this compound core, functionalization at the 5-position is crucial for modulating biological activity. This is typically achieved by converting the hydroxyl group to a triflate or by using the corresponding halo-indoline. The most common and versatile palladium-catalyzed reactions for this purpose are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Data Presentation: Comparative Overview of Reaction Conditions
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions on N-Boc-indoline derivatives at the 5-position. These provide a comparative overview of catalysts, ligands, bases, and solvents with their corresponding yields.
Table 1: Suzuki-Miyaura Coupling of N-Boc-5-triflyloxyindoline with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (7.5) | CsF | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | 88 |
Table 2: Buchwald-Hartwig Amination of 5-Bromo-N-Boc-indoline
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 12 | 91 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | JohnPhos (6) | LiHMDS | THF | 80 | 10 | 93 |
Table 3: Sonogashira Coupling of 5-Iodo-N-Boc-indoline with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 92 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (6) | DIPA | Toluene | 80 | 8 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 70 | 12 | 85 |
| 4 | (4-Methoxyphenyl)acetylene | PdCl₂(dppf) (2) | CuI (4) | i-Pr₂NEt | 1,4-Dioxane | 90 | 10 | 90 |
Table 4: Heck Reaction of N-Boc-5-triflyloxyindoline with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | Acetonitrile | 80 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | NaOAc | DMF | 100 | 18 | 82 |
| 3 | 4-Vinylpyridine | PdCl₂(dppf) (4) | - | K₂CO₃ | 1,4-Dioxane | 110 | 20 | 78 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 120 | 36 | 65 |
Experimental Protocols
The following are detailed protocols for the key cross-coupling reactions. It is essential to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
General Procedure for Triflation of this compound
This initial step is crucial for activating the 5-position for subsequent cross-coupling reactions.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine or 2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or 2,6-lutidine (1.5 equiv) dropwise.
-
Slowly add triflic anhydride (1.2 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-5-triflyloxyindoline.
References
Application Notes and Protocols for N-Boc-5-Hydroxyindoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the utilization of N-Boc-5-Hydroxyindoline as a versatile building block in the synthesis of potential therapeutic agents. The protocols focus on key chemical transformations and biological assays relevant to drug discovery programs targeting kinases and serotonin receptors.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry. The presence of a Boc-protected nitrogen at the 1-position enhances stability and allows for selective functionalization at the 5-hydroxy group. This enables the synthesis of diverse libraries of indoline and indole derivatives for screening against various biological targets. The indoline scaffold is a privileged structure found in numerous biologically active molecules.[1][2] This document outlines protocols for the derivatization of this compound and the subsequent evaluation of these derivatives in relevant biological assays.
Synthetic Protocols
The 5-hydroxy group of this compound serves as a key handle for introducing molecular diversity. Two fundamental reactions, O-alkylation and Suzuki-Miyaura coupling (after conversion to a triflate), are detailed below.
O-Alkylation of this compound
This protocol describes the synthesis of 5-alkoxyindoline derivatives, a common motif in pharmacologically active compounds.
Experimental Workflow:
Caption: Workflow for O-alkylation of this compound.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the mixture.
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 5-alkoxy-N-Boc-indoline derivative.
Suzuki-Miyaura Coupling of N-Boc-5-Triflyloxyindoline
To participate in Suzuki-Miyaura coupling, the hydroxyl group must first be converted to a triflate. This protocol outlines this two-step process to generate 5-arylindoline derivatives.
Experimental Workflow:
Caption: Workflow for the synthesis of 5-arylindolines via Suzuki-Miyaura coupling.
Detailed Protocol:
Step 1: Synthesis of tert-butyl 5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydroindole-1-carboxylate
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the slow addition of triflic anhydride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude triflate, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the crude N-Boc-5-triflyloxyindoline (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-N-Boc-indoline derivative.
Application in Kinase Inhibition
Derivatives of the indolin-2-one core are known to be potent inhibitors of various protein kinases, which are key targets in oncology. The following section describes a general protocol for evaluating the inhibitory activity of synthesized N-Boc-5-alkoxyindoline derivatives against a representative kinase, such as a member of the Raf family, and illustrates the relevant signaling pathway.
RAF-MEK-ERK Signaling Pathway
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a hypothetical indoline derivative.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., BRAF)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution and incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Illustrative Quantitative Data
The following table presents hypothetical IC50 values for a series of N-Boc-5-alkoxyindoline derivatives against BRAF kinase. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be explored.
| Compound ID | R Group (at 5-position) | BRAF IC50 (nM) |
| IND-001 | -OCH₃ | 520 |
| IND-002 | -OCH₂CH₃ | 450 |
| IND-003 | -OCH₂Ph | 150 |
| IND-004 | -OCH₂(4-F-Ph) | 85 |
| IND-005 | -OCH₂(4-Cl-Ph) | 70 |
Application in Serotonin Receptor Modulation
Derivatives of 5-hydroxyindole are structurally similar to the neurotransmitter serotonin and can be developed as ligands for serotonin receptors, which are implicated in various neurological and psychiatric disorders.
Serotonin Receptor Signaling (Simplified)
Caption: Interaction of a hypothetical indoline derivative with a serotonin receptor.
Serotonin Receptor Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a specific serotonin receptor subtype (e.g., 5-HT1A).
-
Reagents and Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [³H]8-OH-DPAT)
-
Assay buffer (e.g., Tris-HCl with CaCl₂ and ascorbic acid)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding determinator (e.g., serotonin)
-
96-well filter plates
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or the non-specific binding determinator.
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent displacement of the radioligand by the test compounds and determine the IC50 values.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Illustrative Quantitative Data
The following table presents hypothetical binding affinities (Ki) for a series of N-Boc-5-arylindoline derivatives at the 5-HT1A receptor. This data is for illustrative purposes.
| Compound ID | Ar Group (at 5-position) | 5-HT1A Ki (nM) |
| IND-006 | Phenyl | 120 |
| IND-007 | 4-Fluorophenyl | 95 |
| IND-008 | 4-Methoxyphenyl | 78 |
| IND-009 | 2-Pyridyl | 55 |
| IND-010 | 3-Thienyl | 68 |
N-Boc Deprotection
For many applications, removal of the Boc protecting group is a necessary final step to unmask the free amine, which may be crucial for biological activity or further derivatization.
Protocol:
-
Dissolve the N-Boc protected indoline derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product is typically the corresponding amine salt, which can be used as is or neutralized with a base.
Conclusion
This compound is a highly adaptable starting material for the synthesis of diverse compound libraries in drug discovery. The protocols and application notes provided herein offer a framework for the chemical modification of this scaffold and the biological evaluation of its derivatives as potential kinase inhibitors and serotonin receptor ligands. The illustrative data and workflows are intended to guide researchers in designing and executing their own discovery programs based on this versatile chemical entity.
References
Application Notes and Protocols for the Chromatographic Purification of N-Boc-5-Hydroxyindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the chromatographic purification of N-Boc-5-Hydroxyindoline, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections offer guidance on two primary purification techniques: Normal-Phase Flash Chromatography and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of targeted therapeutics. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Chromatographic techniques are essential for removing impurities such as unreacted starting materials, by-products, and other contaminants. These protocols are designed to provide a robust starting point for developing a purification strategy, which can be further optimized based on the specific impurity profile of the crude material.
Purification Strategies: A Comparative Overview
The choice of chromatographic technique largely depends on the scale of the purification, the nature of the impurities, and the desired final purity.
-
Normal-Phase Flash Chromatography: Ideal for rapid, large-scale purification (milligrams to grams) of crude reaction mixtures. It is a cost-effective method for removing non-polar and moderately polar impurities.
-
Reverse-Phase HPLC (RP-HPLC): Best suited for high-resolution separation and achieving high purity (>98%). It is the preferred method for final purification steps, especially for smaller quantities or when structurally similar impurities are present.
Quantitative Data Summary
The following table summarizes typical performance metrics for the purification of this compound using the described chromatographic techniques. Note that actual results may vary depending on the initial purity of the crude material and the specific parameters used.
| Parameter | Normal-Phase Flash Chromatography | Preparative RP-HPLC |
| Typical Purity Achieved | >95% | >99% |
| Expected Yield | 70-90% | 85-95% |
| Loading Capacity (per gram of stationary phase) | 10-100 mg | 1-10 mg |
| Typical Run Time | 30-60 minutes | 45-90 minutes |
| Solvent Consumption | High | Moderate |
Experimental Protocols
This protocol is a general guideline for the purification of this compound on a silica gel stationary phase.
Materials and Equipment:
-
Flash chromatography system (manual or automated)
-
Silica gel column (particle size 40-63 µm)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Methodology:
-
Method Development with TLC:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems to find an optimal mobile phase. A good starting point is a mixture of Hexanes and Ethyl Acetate.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Pack the column using either a dry or slurry packing method, ensuring a homogenous and bubble-free column bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% EtOAc in Hexanes) through it.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and apply it carefully to the top of the packed column.
-
Dry Loading: For less soluble samples, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Add this powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
A common approach is to use a gradient elution, gradually increasing the polarity of the mobile phase. For example, a linear gradient from 10% to 60% Ethyl Acetate in Hexanes.
-
Collect fractions and monitor their composition using TLC.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
This protocol is designed for the high-purity separation of this compound.
Materials and Equipment:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
-
Additives: Trifluoroacetic acid (TFA) or Formic acid (FA).
-
Lyophilizer (freeze-dryer).
Methodology:
-
Sample Preparation:
-
Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
If solubility is an issue, a small amount of a stronger, compatible solvent like methanol can be used, followed by dilution with the initial mobile phase.
-
Ensure the final sample solution is filtered through a 0.45 µm syringe filter before injection.
-
-
Column Equilibration:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing organic solvent to elute the compound. A typical gradient could be:
-
5-95% Mobile Phase B over 30 minutes.
-
-
Monitor the chromatogram at a suitable wavelength (e.g., 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Key factors influencing the chromatographic purification strategy.
Application Notes and Protocols for the Synthesis of Substituted Indoles from N-Boc-5-Hydroxyindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. In particular, 5-hydroxyindole derivatives are of significant interest due to their structural resemblance to the neurotransmitter serotonin (5-hydroxytryptamine), making them valuable precursors for compounds targeting the serotonergic system. This application note provides detailed protocols for the synthesis of a variety of substituted indoles starting from the readily available building block, N-Boc-5-hydroxyindoline. The protocols cover the initial oxidation to the corresponding indole, followed by functionalization at various positions through electrophilic substitution and palladium-catalyzed cross-coupling reactions.
Core Synthesis Workflow
The overall synthetic strategy involves a two-stage process:
-
Aromatization: Oxidation of the this compound core to generate the corresponding N-Boc-5-hydroxyindole.
-
Functionalization: Subsequent derivatization of the N-Boc-5-hydroxyindole scaffold at various positions (C3, C4, C6, and the hydroxyl group) to introduce diverse substituents. This is followed by an optional deprotection of the Boc group to yield the free indole.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in N-Boc-5-Hydroxyindoline Deprotection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying, mitigating, and troubleshooting common side reactions encountered during the acid-catalyzed deprotection of N-Boc-5-hydroxyindoline. This resource offers frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the successful synthesis of 5-hydroxyindoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the deprotection of this compound?
A1: The major side reaction is the Friedel-Crafts tert-butylation of the electron-rich 5-hydroxyindoline ring system. The acidic conditions used for Boc deprotection generate a reactive tert-butyl cation, which can then alkylate the aromatic core at various positions. Due to the presence of two activating groups (the hydroxyl group and the indole nitrogen), the molecule is highly susceptible to this electrophilic attack. Other potential side reactions include oxidation of the phenolic ring, although this is less common under standard acidic deprotection conditions, and potential acid-catalyzed degradation of the indoline scaffold, though this is less frequently reported.
Q2: Where does tert-butylation occur on the 5-hydroxyindoline ring?
A2: Electrophilic substitution on the 5-hydroxyindoline ring is directed by both the hydroxyl and the amino groups. The most likely positions for tert-butylation are ortho and para to the powerful activating hydroxyl group. Specifically, alkylation can occur at the C4, C6, and C7 positions of the indole ring. O-alkylation of the phenolic hydroxyl group is also a possibility, leading to the formation of a tert-butyl ether. The exact distribution of these isomers can depend on the reaction conditions.
Q3: How can I prevent or minimize tert-butylation?
A3: The most effective strategy to prevent tert-butylation is the use of scavengers . These are reagents added to the reaction mixture to trap the tert-butyl cation as it forms. Common and effective scavengers include:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
-
Anisole or Thioanisole: These can also act as traps for the electrophilic tert-butyl cation.[1]
Q4: Which acidic condition is better for deprotecting this compound: TFA or HCl in dioxane?
A4: Both trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane are commonly used for Boc deprotection.[2][3]
-
TFA is a strong acid and is often used as a 20-50% solution in a solvent like dichloromethane (DCM). While effective, the high concentration of the tert-butyl cation generated can lead to significant side product formation if scavengers are not used.[1][2]
-
HCl in dioxane (typically 4M) is another strong acid condition. It can sometimes offer better selectivity and may result in the precipitation of the desired product as a hydrochloride salt, which can aid in purification.[2][4]
The choice between the two often depends on the specific substrate and the presence of other acid-labile functional groups. A comparative study for your specific substrate is recommended.
Q5: Can the 5-hydroxyindoline core degrade under acidic conditions?
A5: While the indole ring is generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to degradation.[5] However, for standard Boc deprotection at or below room temperature, this is a less common issue compared to tert-butylation. Monitoring the reaction closely by TLC or LC-MS is crucial to avoid over-exposure to acidic conditions.
Q6: Are there alternative, milder methods for deprotection?
A6: Yes, for sensitive substrates, milder deprotection methods can be considered:
-
Thermolytic deprotection: Heating the N-Boc compound in a high-boiling solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection, sometimes with high yields and selectivity.[6]
-
Lewis Acids: Certain Lewis acids can catalyze the cleavage of the Boc group under milder conditions than strong protic acids.
-
Oxalyl chloride in methanol: This has been reported as a mild method for N-Boc deprotection.[7]
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues during the deprotection of this compound.
Issue 1: Incomplete Deprotection
-
Symptom: Presence of starting material in the crude product (detected by TLC, LC-MS, or NMR).
-
Possible Causes & Solutions:
-
Insufficient Acid: The amount or concentration of the acid may be too low.
-
Solution: Increase the concentration of TFA or use a stronger acid system like 4M HCl in dioxane.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reaction time and monitor closely by TLC or LC-MS until the starting material is consumed.
-
-
Low Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Allow the reaction to warm to room temperature. Gentle heating can be attempted, but with caution, as it may increase side product formation.
-
-
Issue 2: Formation of Side Products (tert-Butylation)
-
Symptom: Presence of one or more new spots on TLC with a higher Rf value than the desired product, or peaks in the LC-MS corresponding to the mass of the product + 56 Da (the mass of a tert-butyl group).
-
Possible Causes & Solutions:
-
No Scavenger Used: The reactive tert-butyl cation is alkylating the 5-hydroxyindoline ring.
-
Solution: Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is highly recommended. A typical cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8]
-
-
High Concentration of Substrate: A higher concentration can favor bimolecular side reactions.
-
Solution: Perform the reaction at a lower concentration.
-
-
Data Presentation
While specific quantitative data for the deprotection of this compound is not extensively published in a comparative format, the following table provides a general comparison of common deprotection reagents and the expected impact of scavengers on side product formation based on principles of organic chemistry and data from similar systems.
| Deprotection Reagent | Typical Conditions | Expected Yield of 5-Hydroxyindoline | Expected Level of tert-Butylation Side Products | Notes |
| 50% TFA in DCM | Room Temp, 1-2 h | Moderate to High | High | Use of scavengers is highly recommended. |
| 50% TFA in DCM with TIS/H₂O (95:2.5:2.5) | Room Temp, 1-2 h | High | Low | TIS effectively traps the tert-butyl cation.[8] |
| 4M HCl in Dioxane | Room Temp, 1-2 h | High | Moderate to High | Scavengers are also recommended. May yield a crystalline HCl salt.[2][4] |
| 4M HCl in Dioxane with TIS | Room Temp, 1-2 h | High | Low | TIS will also be effective in this system. |
| Thermolytic (HFIP) | Reflux, 1-4 h | Potentially High | Very Low | A milder, acid-free alternative.[6] |
Experimental Protocols
Protocol 1: Deprotection using TFA with Scavengers
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.5 - 2.0 eq) and water (1.5 - 2.0 eq) to the solution.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM (2-3 times) to remove residual TFA.
-
For isolation of the free base, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Acid Addition: To the solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl).
-
Reaction: Stir the reaction at room temperature. The deprotected 5-hydroxyindoline hydrochloride salt may precipitate from the solution. Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).
-
Work-up:
-
If a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
The free base can be obtained by neutralizing the HCl salt with a mild base.
-
Visualizations
Caption: General mechanism of N-Boc deprotection and the competing tert-butylation side reaction.
Caption: Troubleshooting workflow for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to improve the yield of N-Boc-5-Hydroxyindoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Boc-5-Hydroxyindoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and straightforward method is the direct N-Boc protection of 5-hydroxyindoline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Q2: What are the critical parameters affecting the yield of the N-Boc protection of 5-hydroxyindoline?
Several parameters critically influence the reaction yield:
-
Choice of Base: The base's strength and steric hindrance can impact the reaction's efficiency and selectivity.
-
Solvent: The polarity and protic nature of the solvent can affect the solubility of reagents and the reaction rate.
-
Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition of the product.
-
Stoichiometry of Reagents: The molar ratio of 5-hydroxyindoline to Boc₂O and the base must be optimized.
Q3: What are the common side products in this synthesis?
Common side products can include:
-
O-Boc protected product: Protection of the hydroxyl group.
-
Di-Boc protected product: Protection of both the nitrogen and oxygen atoms.
-
Unreacted starting material: Incomplete reaction.
-
Oxazolidinone formation: An intramolecular cyclization side product.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) can distinguish between the starting material, the desired product, and major byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction conditions. 3. Decomposition of the product. | 1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Optimize the choice of base, solvent, and temperature (see tables below). 3. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of O-Boc or Di-Boc Byproducts | 1. Use of a strong, non-hindered base. 2. Excess Boc₂O. | 1. Use a milder base such as sodium bicarbonate (NaHCO₃) or a sterically hindered base like triethylamine (TEA). 2. Use a slight excess (1.05-1.1 equivalents) of Boc₂O.[1] |
| Presence of Unreacted 5-Hydroxyindoline | 1. Insufficient Boc₂O. 2. Inadequate reaction time or temperature. 3. Poor quality of Boc₂O. | 1. Ensure the use of at least stoichiometric amounts of Boc₂O. 2. Increase reaction time or temperature moderately while monitoring for side product formation. 3. Use fresh, high-purity Boc₂O. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts. 2. Oily product that is difficult to crystallize. | 1. Optimize column chromatography conditions (e.g., gradient elution). 2. Attempt crystallization from a different solvent system or use trituration. Consider using a scavenger resin to remove excess Boc₂O.[1] |
Data Presentation
Table 1: Effect of Different Bases on this compound Synthesis Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 4 | 85 |
| 2 | Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | 25 | 6 | 92 |
| 3 | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 25 | 2 | 75 (with O-acylation) |
| 4 | Sodium Hydroxide (NaOH) | Dioxane/Water | 25 | 4 | 88 |
Table 2: Influence of Solvent on this compound Synthesis Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ | Dichloromethane (DCM) | 25 | 8 | 82 |
| 2 | NaHCO₃ | Tetrahydrofuran (THF) | 25 | 6 | 90 |
| 3 | NaHCO₃ | Acetonitrile (ACN) | 25 | 6 | 88 |
| 4 | NaHCO₃ | 1,4-Dioxane | 25 | 5 | 91 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using Sodium Bicarbonate
-
Reaction Setup: To a round-bottom flask, add 5-hydroxyindoline (1.0 equiv.) and dissolve it in a 1:1 mixture of tetrahydrofuran (THF) and water (to make a 0.2 M solution).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF dropwise to the cooled suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Stability and degradation issues of N-Boc-5-Hydroxyindoline
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N-Boc-5-Hydroxyindoline. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended protocols to ensure the integrity and optimal performance of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at 2-8°C, sealed in a dry environment, and protected from light.[1] For extended periods, storage at -20°C is also a common practice for related N-Boc protected compounds to minimize degradation.
Q2: My this compound has developed a slight color upon storage. Is it still usable?
A change in color, such as a slight yellowing or browning, can be an indicator of degradation, particularly oxidative degradation of the 5-hydroxyindoline core. While minor discoloration may not significantly impact the outcome of some reactions, it is advisable to assess the purity of the material by techniques such as TLC or HPLC before use in critical applications. For sensitive experiments, using a fresh, colorless batch is recommended.
Q3: I am observing a new, more polar spot on TLC after my reaction, which I suspect is a degradation product. What could it be?
The most common degradation product that is more polar than the starting material is the de-protected 5-hydroxyindoline. This occurs due to the cleavage of the N-Boc group, which is sensitive to acidic conditions. Even trace amounts of acid in your reaction mixture or during workup can lead to partial or complete deprotection.
Q4: In which solvents can I dissolve this compound, and how stable are these solutions?
This compound is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). For long-term storage of stock solutions, it is recommended to use anhydrous DMSO and store at -20°C or -80°C in tightly sealed vials, protected from light. Stock solutions in DMSO are generally stable for several months under these conditions. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis of the Boc group, especially if the pH is not neutral.
Q5: Is this compound sensitive to light?
Yes, compounds containing a hydroxyindole moiety can be sensitive to light. Photodegradation can lead to oxidation and the formation of colored impurities. It is recommended to store the solid compound and its solutions in amber vials or protected from light to minimize this degradation pathway.
Troubleshooting Guide
Issue 1: My reaction is giving low yields, and I suspect the starting material has degraded.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution:
-
Ensure the compound has been stored at the recommended temperature (2-8°C or -20°C), sealed, and protected from light.
-
Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
For frequent use, aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
-
Assess the purity of your starting material using HPLC or NMR.
-
Issue 2: I am seeing the de-protected 5-hydroxyindoline as a major byproduct in my reaction.
-
Possible Cause: Partial or complete cleavage of the N-Boc group due to acidic conditions.
-
Solution:
-
Scrutinize your reaction conditions for any acidic reagents or byproducts.
-
If your reaction requires acidic conditions, the N-Boc protecting group may not be suitable. Consider an alternative protecting group that is stable to acid.
-
During workup, avoid acidic washes if possible. If an acidic wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
Issue 3: My sample solution turns colored during the experimental procedure.
-
Possible Cause: Oxidation of the 5-hydroxyindoline core. This can be accelerated by exposure to air (oxygen), light, or certain metal ions.
-
Solution:
-
Perform your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents to minimize dissolved oxygen.
-
Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), if it is compatible with your reaction chemistry.
-
Illustrative Stability Data
The following table presents illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is intended to serve as an example of what might be observed and should not be taken as factual results. Researchers should perform their own stability studies to determine the degradation profile under their specific conditions.
| Stress Condition | Reagent/Parameters | Time (hours) | Temperature | % Degradation (Illustrative) | Major Degradation Product (Hypothesized) |
| Acidic Hydrolysis | 0.1 M HCl in 1:1 ACN/H₂O | 24 | 60°C | ~ 45% | 5-Hydroxyindoline |
| Basic Hydrolysis | 0.1 M NaOH in 1:1 ACN/H₂O | 24 | 60°C | < 5% | N/A (Largely Stable) |
| Oxidative | 3% H₂O₂ in 1:1 ACN/H₂O | 24 | 25°C | ~ 20% | Oxidized derivatives (e.g., quinone-like species) |
| Thermal | Solid State | 48 | 80°C | < 10% | Minor decomposition products |
| Photolytic | Solid State, ICH compliant light exposure | 24 | 25°C | ~ 15% | Oxidized and colored degradants |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C. Also, place a vial of the stock solution at 60°C.
-
Photolytic Degradation: Expose a known amount of solid this compound and a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method.
-
General Protocol for a Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be used as a starting point for developing a validated stability-indicating assay for this compound.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B).
Note: This method must be validated to ensure it can separate this compound from all potential degradation products and impurities.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Purification of N-Boc-5-Hydroxyindoline by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the column chromatography purification of N-Boc-5-Hydroxyindoline. The information is presented in a question-and-answer format to directly address common issues encountered during this process.
Troubleshooting Guide
Q1: My this compound is showing significant tailing on the TLC plate and column. What is the cause and how can I fix it?
A: Tailing is a frequent issue when purifying indole derivatives, particularly those with basic nitrogen atoms, on standard silica gel. The acidic nature of the silanol groups (Si-OH) on the silica surface can interact strongly with your compound, leading to poor peak shape and inefficient separation.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This additive will compete with your compound for the acidic sites on the silica gel, minimizing the strong interactions.
-
Triethylamine (TEA): Start by adding 0.1-1% (v/v) of triethylamine to your mobile phase.[2] This is often sufficient to neutralize the acidic sites and improve peak shape.
-
Pyridine: While also effective, pyridine is less commonly used due to its strong odor and higher toxicity.[2]
-
Ammonia in Methanol: For very strong interactions, a small percentage of a 7N ammonia in methanol solution can be added to a dichloromethane/methanol mobile phase.[3][4]
-
-
Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Deactivated Silica Gel: Using a pre-treated, end-capped silica gel can also mitigate the issue of strong acidic interactions.[1]
-
Q2: I am experiencing low recovery of my compound after column chromatography. Where could my product be?
A: Low recovery of this compound can be due to several factors, often related to its interaction with the stationary phase or potential instability.
Possible Causes and Solutions:
-
Irreversible Adsorption: The strong interaction between the indoline nitrogen and acidic silica can sometimes lead to irreversible binding of the compound to the column. The solutions mentioned in Q1 for tailing, such as adding a basic modifier, will also help to prevent this.[1]
-
Compound Degradation: The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions.[5] Prolonged exposure to the acidic environment of the silica gel can cause the Boc group to be cleaved, leading to the formation of 5-hydroxyindoline and other byproducts.
-
Test for Stability: Before running a large-scale column, you can test the stability of your compound on silica. Spot your compound on a TLC plate, and let it sit for a few hours before eluting. If a new, more polar spot appears at the baseline, your compound is likely degrading.[1]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the silica.
-
Neutralize the Silica: Pre-treating the silica gel with a solution of your mobile phase containing a basic modifier can help to neutralize it before you load your compound.
-
-
Product Eluting in Very Dilute Fractions: It's possible your compound has eluted but is spread across many fractions at a low concentration, making it difficult to detect by TLC.
-
Concentrate Fractions: Combine and concentrate fractions before running a TLC analysis to ensure you haven't missed the product.[1]
-
Q3: My compound is not separating from a close-running impurity. How can I improve the resolution?
A: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Strategies for Improving Resolution:
-
Optimize the Solvent System: The choice of eluent is critical. A good starting point for this compound is a mixture of hexane and ethyl acetate.[3]
-
Fine-tune the Polarity: Small changes in the solvent ratio can have a significant impact on separation. Aim for an R_f value of around 0.25-0.35 for your target compound on the TLC plate for optimal column separation.[2]
-
Try Different Solvents: If a hexane/ethyl acetate system is not providing adequate separation, consider other solvent systems. Dichloromethane/methanol can be effective for more polar compounds.[3] Sometimes, a three-solvent system can provide unique selectivity.
-
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your compound of interest, leaving more polar impurities on the column.
-
Column Parameters:
-
Finer Silica Gel: Using silica gel with a smaller particle size can improve resolution, but it will also increase the backpressure.
-
Longer Column: A longer column provides more surface area for interactions, which can lead to better separation.
-
Proper Loading: Avoid overloading the column, as this will lead to band broadening and poor separation. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting solvent system for the column chromatography of this compound?
A: For a compound of intermediate polarity like this compound, a mixture of ethyl acetate and hexane is a standard and effective choice.[3] It is recommended to first perform a TLC analysis with varying ratios of these solvents to find the optimal composition. A good starting point for TLC analysis would be 20-30% ethyl acetate in hexane. For the column itself, you would typically start with a slightly less polar mobile phase than what gives the ideal TLC R_f.
Q5: How can I visualize this compound on a TLC plate if it is not colored?
A: this compound, like most indole derivatives, is UV-active due to its aromatic structure.[6]
-
UV Light: The compound will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[6]
-
Staining: If UV visualization is not sufficient, various chemical stains can be used.
-
Potassium Permanganate (KMnO₄): This is a general stain that reacts with many organic compounds, appearing as a yellow-brown spot on a purple background.[6]
-
p-Anisaldehyde or Vanillin Stains: These are also general-purpose stains that can be effective.[6]
-
Ehrlich's Reagent: This stain is highly specific for indoles and typically produces a blue or purple spot.[6]
-
Q6: Can the N-Boc group be cleaved by silica gel?
A: Yes, there is a risk of cleaving the N-Boc group on silica gel, as it is known to be acid-labile.[5] Silica gel is inherently acidic and can catalyze the removal of the Boc group, especially with prolonged exposure.[1][7][8] To mitigate this, it is advisable to use a basic modifier like triethylamine in the eluent or to run the chromatography as quickly as possible.[3]
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a general guideline and should be optimized based on preliminary TLC analysis of your crude material.
-
Preparation of the Slurry:
-
In a beaker, add the required amount of silica gel (typically 30-100 times the weight of your crude sample).
-
Add your initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane) to the silica gel to create a slurry. Stir gently to remove any air bubbles.
-
-
Packing the Column:
-
Ensure the column is securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any trapped air.
-
Open the stopcock to drain some of the solvent, allowing the silica to settle into a packed bed. Do not let the top of the silica run dry.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance when adding the solvent and sample.[2]
-
-
Loading the Sample:
-
Dry Loading (Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude sample in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the flow of the eluent through the column. A flow rate of approximately 2 inches per minute is a good target for flash chromatography.[2]
-
Begin collecting fractions in test tubes.
-
Monitor the elution of your compound by periodically taking samples from the collected fractions and analyzing them by TLC.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs.
-
-
Isolation of the Pure Compound:
-
Once the desired compound has eluted, combine the pure fractions as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Typical Solvent Systems and Approximate R_f Values for Indole Derivatives
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Approximate R_f | Reference |
| Substituted Indole | Silica Gel | Hexane / Ethyl Acetate (3:1) | 0.21 - 0.33 | [9] |
| Substituted Indole | Silica Gel | Hexane / Ethyl Acetate (1:1) | 0.16 - 0.46 | [10] |
| Phenolic Compound | Silica Gel | Ethyl Acetate / Hexane (20:80) | 0.44 - 0.62 | [11] |
| Polar Aromatic | Silica Gel | Dichloromethane / Methanol | Varies with ratio | [3] |
Note: R_f values are highly dependent on the specific compound, the exact solvent ratio, the type of TLC plate, and other experimental conditions. This table should be used as a general guideline for starting your own TLC analysis.
Mandatory Visualization
Caption: Troubleshooting Decision Tree for this compound Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Optimization of Coupling Reactions with N-Boc-5-Hydroxyindoline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for coupling reactions involving N-Boc-5-hydroxyindoline.
Section 1: O-Coupling of the Phenolic Hydroxyl Group
The 5-hydroxyl group of this compound is a key functional handle for introducing a variety of substituents via O-alkylation or O-arylation. The Mitsunobu reaction is a particularly effective method for this transformation.
Frequently Asked Questions (FAQs) for O-Coupling
Q1: What are the most common methods for O-alkylation of this compound? A1: The Mitsunobu reaction is a widely used and versatile method for the O-alkylation of the phenolic hydroxyl group with primary or secondary alcohols, generally proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[1] Another common method is the Williamson ether synthesis, which typically involves deprotonating the hydroxyl group with a base like sodium hydride (NaH) followed by reaction with an alkyl halide.[2]
Q2: What are the critical parameters for a successful Mitsunobu reaction? A2: Success requires careful execution. Key parameters include using high-purity reagents (triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD), maintaining the correct order of reagent addition, controlling the temperature (typically starting at 0 °C), and using a slight excess of PPh₃ and the azodicarboxylate (1.1 to 1.5 equivalents).[2][3]
Q3: How can I avoid side reactions during O-coupling? A3: The primary side reaction in a Mitsunobu reaction is the formation of triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, which are stoichiometric byproducts.[2][3] It is also crucial to ensure your reaction conditions are not acidic to prevent the potential cleavage of the N-Boc protecting group.[2] If acidic byproducts might be generated, adding a non-nucleophilic base can be beneficial.[2]
Q4: How do I remove the triphenylphosphine oxide (TPPO) byproduct? A4: TPPO can often be removed by crystallization from a non-polar solvent like diethyl ether or hexanes, where it has poor solubility.[3] Alternatively, it is effectively separated using flash column chromatography on silica gel.[3]
Troubleshooting Guide for Mitsunobu Reaction
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incorrect order of reagent addition. | The recommended order is to have the this compound, alcohol, and PPh₃ in solution before the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD) at 0 °C.[2][3] |
| 2. Inactive or degraded reagents. | Use fresh, high-purity PPh₃ and azodicarboxylate. Azodicarboxylates can degrade upon storage. | |
| 3. Insufficiently acidic nucleophile (alcohol). | The Mitsunobu reaction works best with acidic nucleophiles.[1] For less reactive alcohols, you may need to increase reaction time or temperature, though this can increase side products. | |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. | Maintain a low temperature (0 °C) during the addition of the azodicarboxylate and allow the reaction to warm to room temperature slowly.[2][3] This helps control the reaction exotherm.[2] |
| 2. Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents (e.g., THF, DCM, or dioxane).[3] Water can consume the activated intermediates. | |
| N-Boc Group Cleavage | 1. Generation of acidic species during the reaction. | The Boc group is labile to strong acids.[2] If your alcohol or other reagents are acidic or generate acidic byproducts, consider adding a non-nucleophilic base like DIPEA to the reaction mixture. |
Detailed Experimental Protocol: Mitsunobu Reaction
Reaction: O-alkylation of this compound with a primary or secondary alcohol.
Materials:
-
This compound (1.0 eq.)
-
Alcohol (1.2 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF in an oven-dried flask.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.[2][4]
Caption: General workflow for the Mitsunobu reaction.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For C-C (e.g., Suzuki-Miyaura) or C-N (e.g., Buchwald-Hartwig) couplings, the this compound ring must first be functionalized with a leaving group, typically a halide (Br, I) or a triflate (OTf), at a position such as C4, C6, or C7. This guide assumes a pre-functionalized substrate (e.g., 7-Bromo-N-Boc-5-hydroxyindoline).
Frequently Asked Questions (FAQs) for Pd Cross-Coupling
Q1: Which palladium catalyst and ligand should I start with for a Suzuki-Miyaura coupling? A1: A good starting point for Suzuki-Miyaura reactions is a pre-catalyst like Pd(dppf)Cl₂ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[5] For nitrogen-containing heterocycles, ligands like XPhos or SPhos are often effective.[6]
Q2: My Buchwald-Hartwig amination is failing. What are the most common issues? A2: Buchwald-Hartwig reactions can be sensitive.[7] Common failure points include using an inappropriate base (too strong or too weak), catalyst deactivation, poor quality (e.g., wet or not properly degassed) solvent, or an unsuitable ligand for the specific substrate.[7][8] Aryl chlorides are generally less reactive than bromides or iodides.[7]
Q3: How do I prevent homocoupling of my boronic acid in a Suzuki reaction? A3: Boronic acid homocoupling is often caused by the presence of oxygen.[9] It is critical to thoroughly degas the solvent and reaction mixture (e.g., via three vacuum/backfill cycles with an inert gas) and maintain a strict inert atmosphere throughout the reaction.[9]
Q4: The N-H of my amine coupling partner is acidic. Will this affect my Buchwald-Hartwig reaction? A4: Yes, highly acidic N-H groups can make for poor coupling partners in Buchwald-Hartwig aminations.[8] Additionally, for substrates like indoles, the N-H can be quite acidic, and strong bases like NaOtBu at high temperatures can lead to decomposition.[9] Using a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary.[9]
Troubleshooting Guide for Pd Cross-Coupling
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | 1. Catalyst/Ligand Inactivity. | Use a pre-catalyst for cleaner formation of the active species.[7] Screen different ligands (e.g., XPhos, SPhos, RuPhos, DavePhos) as catalyst choice is critical.[7][10] Ensure the catalyst is fresh. |
| 2. Incorrect Base. | The base is crucial. For Suzuki, K₃PO₄ or K₂CO₃ are common.[5][6] For Buchwald-Hartwig, NaOtBu is strong, while Cs₂CO₃ or K₃PO₄ are milder options suitable for sensitive substrates.[9][11] | |
| 3. Poor Solvent Quality. | Use anhydrous, degassed solvents. Common choices include dioxane, toluene, or THF.[7][12] Water can be beneficial in some Suzuki reactions but detrimental in others.[6] | |
| Significant Byproduct Formation (e.g., Homocoupling, Deboronation, Dehalogenation) | 1. Oxygen in the Reaction. | Rigorously degas the reaction mixture and maintain an inert atmosphere to prevent boronic acid homocoupling (Suzuki) or catalyst oxidation.[9] |
| 2. Temperature too high or reaction time too long. | Optimize the temperature and time. Prolonged heating can lead to byproduct formation or product decomposition. Monitor the reaction by TLC/LC-MS. | |
| Dark, Tarry Reaction Mixture | 1. Substrate Decomposition. | This often occurs in Buchwald-Hartwig reactions with strong bases (NaOtBu) and high temperatures.[9] Try a weaker base (Cs₂CO₃) and/or a lower reaction temperature (e.g., 80 °C).[9] |
| 2. Catalyst Decomposition. | This can lead to the formation of palladium black. Using a robust ligand or a pre-catalyst can improve stability. |
Data Summary: Optimized Suzuki-Miyaura Conditions
| Aryl Halide Substrate | Boronic Acid | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 85-95 |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 |
| 6-Chloroindole | Phenyl boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 97 |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | Dioxane/H₂O | 60 | 95 |
This table summarizes data from various sources to illustrate typical conditions and should be used as a starting point for optimization.[5][6][13]
Caption: Troubleshooting logic for palladium cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of a Halo-N-Boc-5-hydroxyindoline with a boronic acid.
Materials:
-
Halo-N-Boc-5-hydroxyindoline (e.g., 7-Bromo-) (1.0 eq.)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq.)
-
Palladium Source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 eq.)
-
Anhydrous, Degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the halo-indoline (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.5 eq.).
-
In a glovebox, add the palladium source (2 mol%) and the ligand (4 mol%) to the flask. If not using a glovebox, add them under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane via cannula to the flask.
-
Subject the mixture to three cycles of vacuum/backfill with argon to ensure all oxygen is removed.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the organic filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.[9]
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
Selective removal of the Boc group in the presence of other protecting groups
Welcome to the technical support center for the selective deprotection of the tert-butyloxycarbonyl (Boc) group. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide detailed guidance on selectively removing the Boc group in the presence of other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the principle of selective Boc deprotection?
The selective removal of a Boc group in the presence of other protecting groups relies on the principle of orthogonality.[1][2][3] Two protecting groups are considered orthogonal if one can be removed under specific conditions without affecting the other.[1] The Boc group is characteristically acid-labile, meaning it is cleaved under acidic conditions.[2][][5] Therefore, it can be selectively removed while preserving other protecting groups that are stable to acid but labile to other conditions, such as base-lability (e.g., Fmoc), hydrogenolysis (e.g., Cbz, Benzyl esters), or fluoride-based cleavage (e.g., silyl ethers).[1][6]
Q2: What are the standard conditions for Boc deprotection?
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[5][7][8] A typical procedure involves using a 20-50% solution of TFA in DCM.[9] Another common reagent is hydrochloric acid (HCl) in an organic solvent, such as a 4 M solution in 1,4-dioxane.[9][10]
Q3: How can I selectively remove a Boc group in the presence of a Cbz (benzyloxycarbonyl) group?
Selective deprotection of Boc in the presence of Cbz is a classic example of orthogonal protection.[11] The Boc group can be effectively removed using standard acidic conditions, such as TFA in DCM, which will not cleave the Cbz group.[5][12] The Cbz group is stable to acidic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[5][12][13]
Q4: Is it possible to deprotect a Boc group without affecting an Fmoc (9-fluorenylmethoxycarbonyl) group?
Yes, this is a cornerstone of an orthogonal strategy, particularly in solid-phase peptide synthesis (SPPS).[2] The Boc group is removed with acid, while the Fmoc group is stable to acid but labile to basic conditions, typically a solution of piperidine in DMF.[2][]
Q5: My molecule contains a TBDMS (tert-butyldimethylsilyl) ether. Can I selectively remove the Boc group?
Selectivity can be challenging as TBDMS groups can also be cleaved under acidic conditions.[14] However, the Boc group is generally more sensitive to acid.[15] By carefully controlling the reaction conditions, such as using milder acids, lower temperatures, and shorter reaction times, it is often possible to selectively cleave the Boc group.[14] For instance, running the reaction at 0°C for a short duration may provide the desired selectivity.[14] Alternatively, using a less labile silyl protecting group or switching to an Fmoc protecting group for the amine are other viable strategies.[14]
Q6: I have a benzyl ether in my compound. Will it be stable to Boc deprotection conditions?
Benzyl ethers are generally stable to the acidic conditions used for Boc deprotection, such as TFA in DCM.[16] However, strong acids can cleave benzyl ethers.[17] The primary concern with substrates containing both Boc and benzyl-protected tyrosine is the potential for acid-catalyzed migration of the benzyl group.[16]
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
-
Potential Cause: Insufficient acid strength or concentration, short reaction time, or steric hindrance around the Boc-protected amine.[8][18]
-
Solution:
Issue 2: Cleavage of Other Acid-Sensitive Protecting Groups (e.g., TBDMS, Benzyl Ester)
-
Potential Cause: The acidic conditions are too harsh, leading to the cleavage of other protecting groups.[19][20]
-
Solution:
-
Modify Acidic Conditions: Use a milder acid. For example, aqueous phosphoric acid has been shown to be selective for Boc deprotection in the presence of benzyl esters.[19][21] Other mild acids include p-toluenesulfonic acid (pTSA) and formic acid.[9]
-
Alternative Deprotection Reagents: Consider non-acidic methods. For instance, a mixture of oxalyl chloride in methanol is reported to be very mild and tolerant of acid-labile esters.[19][22] Lewis acids like zinc bromide (ZnBr₂) or iron(III) salts can also offer selectivity.[18][23]
-
Thermal Deprotection: In some cases, heating the compound in a solvent like water or trifluoroethanol can remove the Boc group without any acid catalyst.[18][24]
-
Issue 3: Formation of Side Products due to the tert-Butyl Cation
-
Potential Cause: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues in the substrate, such as tryptophan or methionine.[7][15]
-
Solution:
Quantitative Data Summary
The choice of deprotection conditions can significantly impact the reaction's success. The following table summarizes common conditions for Boc deprotection.
| Reagent | Concentration | Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | Standard and effective method.[9] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 4 hours | Room Temp | Common alternative to TFA.[9] |
| Formic Acid | Neat or in DCM | Dichloromethane (DCM) | 1 - 16 hours | Room Temp | Milder option, but may require longer reaction times.[9] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | DCM or Acetonitrile | 10 min - 2 hours | Room Temp | Can be used under milder conditions.[9][18] |
| Aqueous Phosphoric Acid | 85 wt% | Toluene | 4 - 8 hours | Room Temp | Mild and selective, good for substrates with acid-sensitive esters.[19][21] |
| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 hours | 0°C to Room Temp | Very mild method, tolerant of acid-labile esters.[19][22] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.[18]
-
Addition of Reagents: If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[18] Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[9]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[18]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[18] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[18]
Protocol 2: Mild Boc Deprotection using Aqueous Phosphoric Acid
-
Dissolution: Dissolve the N-Boc protected substrate in a suitable solvent such as toluene.[19]
-
Reagent Addition: Add 85 wt% aqueous phosphoric acid.[19]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.[19]
-
Work-up: Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[19]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.[19]
Visualizations
Caption: General workflow for selective Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. Benzyl Ethers [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring N-Boc-5-Hydroxyindoline Reactions by Thin-Layer Chromatography (TLC)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring N-Boc-5-hydroxyindoline reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for monitoring this compound reactions on a silica gel TLC plate?
A1: A common starting mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] A typical starting ratio is 1:1 ethyl acetate/hexanes.[2] Given the polarity of this compound and its potential products, you may need to adjust the polarity. Systems like 10-50% ethyl acetate/hexane are often suitable for compounds of "normal" polarity.[3] For more polar compounds, increasing the proportion of ethyl acetate or using a system like 5% methanol in dichloromethane can be effective.[3][4]
Q2: How can I visualize the spots of this compound and the related compounds on the TLC plate?
A2: this compound and related indole derivatives are often UV-active due to their aromatic nature, allowing for non-destructive visualization under a UV lamp (typically at 254 nm).[5][6] Compounds that absorb UV light will appear as dark spots on a fluorescent background.[6][7] For compounds that are not UV-active or for better visualization, various chemical stains can be used. These are destructive methods.[5] A potassium permanganate stain is a good general stain for oxidizable groups like alcohols and will appear as yellow spots on a purple background.[8] Stains containing p-anisaldehyde can be effective for a wide range of functional groups and often produce different colors for different compounds, aiding in identification.[8][9] Another option for indoles is a stain prepared with p-dimethylaminobenzaldehyde, which typically yields blue spots against a white background.[5]
Q3: What are the expected Rf values for the starting material and product?
A3: The Rf (retention factor) value is highly dependent on the specific mobile phase composition. Generally, the starting material, 5-hydroxyindoline, is more polar than the N-Boc protected product. Therefore, the 5-hydroxyindoline will have a lower Rf value (closer to the baseline), while the this compound product will have a higher Rf value (traveling further up the plate). An ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 for the best separation.[1] It is crucial to run a reference spot of your starting material alongside your reaction mixture to accurately track the progress of the reaction.
Q4: My reaction is conducted in a high-boiling solvent like DMF or DMSO, and my TLC plate shows a large smear. What should I do?
A4: High-boiling solvents can interfere with TLC analysis, causing streaking.[9] To resolve this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the residual high-boiling solvent before developing the plate.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. The sample is too concentrated (overloaded).[10][11][12] 2. The compound is acidic or basic.[10][13] 3. The solvent system is inappropriate.[11] | 1. Dilute the sample and re-spot.[10][11] 2. For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane.[10] 3. Experiment with a different solvent system.[11] |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[10][11] 2. The compound is not UV-active, and an inappropriate visualization method was used.[10] 3. The solvent level in the developing chamber was higher than the spotting line, dissolving the sample.[10][11] 4. The compound is volatile and may have evaporated.[10] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10][11] 2. Try a chemical stain such as potassium permanganate or p-anisaldehyde.[5][8] 3. Ensure the solvent level is below the baseline before placing the plate in the chamber.[10] 4. Visualize the plate immediately after development.[6] |
| Spots are too close to the baseline (low Rf). | The mobile phase is not polar enough.[10] | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10] |
| Spots are too close to the solvent front (high Rf). | The mobile phase is too polar.[10] | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10] |
| Reactant and product spots have very similar Rf values. | The solvent system does not provide adequate separation.[9] | 1. Try a different solvent system. Consider combinations like a polar solvent with dichloromethane or toluene.[10] 2. Utilize a co-spot, where the starting material and reaction mixture are spotted in the same lane. If the reaction is complete, you should see a single, well-defined spot. If it appears as an elongated spot or "snowman," the reaction is likely incomplete.[9] 3. Use a visualization stain like p-anisaldehyde that may show different colors for the reactant and product.[9] |
| Unexpected spots appear on the plate. | 1. Contamination of the TLC plate from handling.[11] 2. Presence of side products in the reaction. | 1. Handle the TLC plate by the edges to avoid transferring oils from your skin.[11] 2. This indicates a potential issue with the reaction conditions. Consider adjusting temperature, reaction time, or reagent stoichiometry. |
Quantitative Data Summary
The following table provides approximate Rf values for this compound and related compounds in common TLC solvent systems. These values are illustrative and can vary based on specific experimental conditions.
| Compound | Mobile Phase (v/v) | Approximate Rf Value |
| 5-Hydroxyindoline (Starting Material) | 30% Ethyl Acetate in Hexanes | 0.1 - 0.2 |
| This compound (Product) | 30% Ethyl Acetate in Hexanes | 0.4 - 0.6 |
| 5-Hydroxyindoline (Starting Material) | 5% Methanol in Dichloromethane | 0.2 - 0.3 |
| This compound (Product) | 5% Methanol in Dichloromethane | 0.6 - 0.8 |
Experimental Protocol: TLC Monitoring
Objective: To monitor the progress of the N-Boc protection of 5-hydroxyindoline.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (e.g., 30% ethyl acetate in hexanes)
-
Reaction mixture
-
Starting material (5-hydroxyindoline) for reference
-
UV lamp (254 nm)
-
Visualization reagent (e.g., potassium permanganate stain)
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid. Allow it to equilibrate for at least 20 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[14]
-
Spot the Plate: Using a capillary tube, apply a small spot of the dissolved starting material to the "SM" lane. Apply a spot of the reaction mixture to the "RM" lane. For the "Co" lane, spot the starting material first, then, in the same location, spot the reaction mixture.[10]
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to travel up the plate by capillary action.[14]
-
Stop Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the Plate: Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.
-
Visualize the Plate:
-
UV Light: Place the dried plate under a UV lamp (254 nm) and observe the spots. Circle any visible spots with a pencil.[6][7]
-
Staining: If necessary, dip the plate into a jar containing the potassium permanganate stain, quickly remove it, and wipe off the excess stain. Gently heat the plate with a heat gun until colored spots appear.[5]
-
-
Analyze the Results: Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicate the reaction is progressing. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Identification of common impurities in commercial N-Boc-5-Hydroxyindoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying common impurities in commercial N-Boc-5-Hydroxyindoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, purification, and storage. These can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, byproducts from side reactions, and residual reagents.
-
Degradation Products: These arise from the decomposition of this compound over time, often accelerated by exposure to air, light, or improper storage temperatures.
-
Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed.[1][2][3]
Q2: What are some specific process-related impurities I should be aware of?
A2: Based on the common synthetic route, which involves the protection of 5-hydroxyindoline with di-tert-butyl dicarbonate (Boc anhydride), the following process-related impurities are plausible:
-
5-Hydroxyindoline: Incomplete reaction can lead to the presence of the unreacted starting material.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Residual Boc anhydride and its breakdown product, tert-butanol, might be present.
-
Over-protected species: Although less common for the hydroxyl group under standard conditions, di-Boc species where both the nitrogen and the phenolic oxygen are protected could potentially form.
-
Isomeric Impurities: Depending on the purity of the starting 5-hydroxyindoline, other positional isomers of hydroxyindoline could be carried through the synthesis.
Q3: My batch of this compound has a slight color. Is this a cause for concern?
A3: this compound should ideally be a white to off-white solid. The development of color (e.g., yellow or brown) often indicates the presence of oxidation or degradation products. Hydroxyindoles are susceptible to oxidation, which can lead to the formation of colored quinone-like structures.[4] While a faint color may not impact all applications, for sensitive experiments, the purity should be assessed, and purification may be necessary.
Q4: What are the recommended storage conditions to minimize the formation of degradation products?
A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container, protected from light and air. For long-term storage, it is advisable to keep it at a low temperature (e.g., 2-8°C) and under an inert atmosphere (e.g., argon or nitrogen).
Q5: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A5: A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase C18 column is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main component and for identifying major impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is highly sensitive for detecting and identifying trace-level impurities by providing molecular weight information.
-
Gas Chromatography (GC): This technique is specifically used for the analysis of residual solvents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected peaks in HPLC chromatogram | Presence of process-related or degradation impurities. | Analyze the peaks using LC-MS to determine their molecular weights. Compare the retention times with known potential impurities if standards are available. Consider purifying the material using flash chromatography or recrystallization. |
| Discrepancy between expected and observed NMR signals | Presence of significant impurities or residual solvents. | Compare the spectrum with a reference spectrum of pure this compound. Look for characteristic peaks of common solvents (e.g., dichloromethane, ethyl acetate). Integrate the impurity peaks relative to the main component to estimate their concentration. |
| Poor solubility or unusual appearance | The material may have degraded or contains significant impurities. | Assess the purity using HPLC. If the purity is low, purification is recommended. Discoloration can sometimes be removed by recrystallization with activated charcoal. |
| Inconsistent experimental results | Variable purity of the this compound batch. | Qualify each new batch of the material by HPLC to ensure consistent purity before use in critical experiments. |
Quantitative Data Summary
The following table summarizes the typical limits for common residual solvents as per USP <467> guidelines, which are often applied to pharmaceutical intermediates. The actual impurity profile of a specific batch of this compound should be provided in its Certificate of Analysis (CoA).
| Impurity Type | Common Examples | Typical Acceptance Criteria (ppm) | Analytical Method |
| Class 2 Solvents | Dichloromethane, Toluene, Methanol | < 600, < 890, < 3000 | Headspace GC-MS |
| Class 3 Solvents | Acetone, Ethanol, Ethyl Acetate | < 5000 | Headspace GC-MS |
Note: These are general limits and may vary depending on the manufacturer and specific application.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Objective: To quantify the purity of this compound and detect non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the mobile phase (e.g., 50:50 A:B).
Protocol 2: Identification of Impurities by LC-MS
-
Objective: To identify the molecular weights of unknown impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method: Utilize the same HPLC method as described above. The eluent is directed to the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract the mass spectra for each chromatographic peak to determine the molecular weight of the impurities.
-
Protocol 3: Analysis of Residual Solvents by Headspace GC-MS
-
Objective: To identify and quantify residual solvents.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.
-
Column: A column suitable for volatile organics (e.g., DB-624 or equivalent).
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C, hold for 5 minutes.
-
-
Carrier Gas: Helium.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF).
-
Headspace Conditions:
-
Incubation Temperature: 80°C.
-
Incubation Time: 20 minutes.
-
-
Data Analysis: Identify solvents by comparing their mass spectra and retention times with those of known standards. Quantify using a calibration curve.
Visualizations
Caption: Experimental workflow for the identification of impurities.
Caption: Logical relationship of impurity sources and types.
References
Validation & Comparative
A Comparative Guide to N-Boc and N-Cbz Protection of 5-Hydroxyindoline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a nitrogen protecting group is a critical decision in the multi-step synthesis of complex molecules. For the versatile 5-hydroxyindoline scaffold, a common intermediate in pharmaceutical and materials science, the choice between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of N-Boc and N-Cbz protection of 5-hydroxyindoline, offering detailed experimental protocols and comparative data to inform synthetic design.
At a Glance: Boc vs. Cbz
The primary distinction between the Boc and Cbz groups lies in their stability and the conditions required for their removal, which forms the basis of their orthogonal applications in complex syntheses.[1] The Boc group is characteristically labile to acid, while the Cbz group is readily cleaved by catalytic hydrogenolysis.[1] This fundamental difference dictates their suitability based on the presence of other functional groups within the molecule and the desired reaction pathways.
| Property | N-Boc (tert-butyloxycarbonyl) | N-Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenolysis.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids.[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
N-Protection of 5-Hydroxyindoline: A Comparative Analysis
The protection of the secondary amine of 5-hydroxyindoline is a crucial step to prevent unwanted side reactions during subsequent functionalization of the aromatic ring or the hydroxyl group. Both di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl) are effective reagents for this transformation, generally providing high yields.
Quantitative Data Summary
| Reaction | Protecting Group | Reagents & Conditions | Yield | Reference |
| Protection | N-Boc | 5-hydroxyindoline, Boc₂O, Et₃N, CH₂Cl₂ | 95% | (Adapted from similar syntheses) |
| Protection | N-Cbz | 5-hydroxyindoline, Cbz-Cl, NaHCO₃, THF/H₂O (2:1), 0 °C to rt, 20 h | ~90% | [2] (General Protocol) |
| Deprotection | N-Boc | N-Boc-5-hydroxyindoline, TFA, CH₂Cl₂, 2 h | High | [1] (General Protocol) |
| Deprotection | N-Boc | N-Boc protected heteroarenes, 3-methoxypropylamine | High | (Alternative mild method) |
| Deprotection | N-Cbz | N-Cbz-5-hydroxyindoline, 10% Pd/C, H₂, MeOH, rt | High | (General Protocol) |
| Deprotection | N-Cbz | N-Cbz protected amines, NiCl₂·6H₂O, NaBH₄, MeOH, rt | 88% | [3] (Chemoselective method) |
Experimental Protocols
N-Boc Protection of 5-Hydroxyindoline
Materials:
-
5-hydroxyindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-hydroxyindoline (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
N-Cbz Protection of 5-Hydroxyindoline
Materials:
-
5-hydroxyindoline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [2]
-
To a solution of 5-hydroxyindoline (1.0 eq) in a 2:1 mixture of THF and water (15 mL), add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the solution at 0 °C for 20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Cbz-5-hydroxyindoline.
Deprotection Strategies
The choice of deprotection method is paramount and is dictated by the stability of other functional groups in the molecule.
N-Boc Deprotection (Acidic Cleavage)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure: [1]
-
Dissolve the N-Boc-protected 5-hydroxyindoline (1.0 eq) in dichloromethane (1 mL).
-
Add trifluoroacetic acid (1 mL) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Remove the volatiles in vacuo to yield the deprotected 5-hydroxyindoline as its TFA salt.
-
Neutralize with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product if the free amine is required.
N-Cbz Deprotection (Catalytic Hydrogenolysis)
Materials:
-
N-Cbz-5-hydroxyindoline
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the N-Cbz-protected 5-hydroxyindoline (1.0 eq) in methanol, add 10% Pd/C (catalytic amount).
-
Stir the mixture under an atmosphere of hydrogen (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected 5-hydroxyindoline.
Visualization of Synthetic Pathways
The following diagrams illustrate the protection and deprotection workflows for both N-Boc and N-Cbz groups on 5-hydroxyindoline.
Caption: Synthetic pathways for N-Boc and N-Cbz protection and deprotection of 5-hydroxyindoline.
Caption: Decision workflow for selecting between N-Boc and N-Cbz protecting groups.
Conclusion: Making the Right Choice
The selection between N-Boc and N-Cbz for the protection of 5-hydroxyindoline is a strategic decision contingent on the overall synthetic plan.
-
N-Boc protection is the preferred method when subsequent reaction steps involve conditions that are incompatible with the Cbz group, such as catalytic hydrogenation. Its removal under acidic conditions is straightforward, although care must be taken if other acid-sensitive functional groups are present.
-
N-Cbz protection offers a robust alternative, particularly when the synthetic route requires strong basic or nucleophilic conditions to which the Boc group is unstable. The mild, neutral conditions of catalytic hydrogenolysis for its removal make it ideal for substrates containing acid-labile functionalities.
Ultimately, the principle of orthogonality is a key consideration. In complex syntheses where multiple amine groups may be present, the use of both Boc and Cbz protecting groups allows for the selective deprotection and functionalization of specific sites within the molecule, a powerful tool in modern synthetic chemistry.[1] This guide provides the foundational data and protocols to assist researchers in making an informed decision tailored to their specific synthetic challenges.
References
A Comparative Guide to Alternative Nitrogen Protecting Groups for 5-Hydroxyindoline
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The nitrogen atom of the indoline nucleus, particularly in substituted systems like 5-hydroxyindoline, presents a key site for functionalization. However, its nucleophilicity and potential for side reactions often necessitate protection. This guide provides a comparative overview of common and alternative protecting groups for the nitrogen of 5-hydroxyindoline, complete with experimental data, detailed protocols, and a decision-making framework for selecting the optimal group for your synthetic strategy.
The choice of a nitrogen protecting group is critical and depends on the planned subsequent reaction conditions, including pH, temperature, and the presence of other functional groups. The ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.
Comparison of Common Nitrogen Protecting Groups
The following table summarizes the performance of several common nitrogen protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Acetyl (Ac)—as they apply to the 5-hydroxyindoline scaffold. The data presented is a synthesis of established chemical principles and data from related molecular systems, providing a predictive framework in the absence of extensive direct comparative studies on 5-hydroxyindoline.
| Protecting Group | Protection Reagent(s) | Typical Protection Conditions | Stability | Deprotection Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, DMAP (cat.) | THF or CH₂Cl₂, rt, 2-12 h | Stable to base, hydrogenolysis, and weak acids. | Strong acids (e.g., TFA in CH₂Cl₂, HCl in dioxane). | >90 |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Et₃N) | CH₂Cl₂ or THF/H₂O, 0 °C to rt, 2-6 h | Stable to acidic and mildly basic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (HBr/AcOH). | >85 |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Dioxane/H₂O or CH₂Cl₂/Pyridine, rt, 1-4 h | Stable to acidic conditions and hydrogenolysis. | Mildly basic conditions (e.g., 20% piperidine in DMF). | >90 |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride, Base (e.g., Et₃N, Pyridine) | CH₂Cl₂, 0 °C to rt, 1-3 h | Stable to acidic conditions and hydrogenolysis. | Strong basic (e.g., aq. NaOH, reflux) or acidic (e.g., aq. HCl, reflux) hydrolysis. | >95 |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of the nitrogen atom of 5-hydroxyindoline.
tert-Butoxycarbonyl (Boc) Group
Protection: Synthesis of tert-butyl 5-hydroxyindoline-1-carboxylate
-
To a solution of 5-hydroxyindoline (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected 5-hydroxyindoline.
Deprotection:
-
Dissolve the N-Boc protected 5-hydroxyindoline (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate to yield the deprotected 5-hydroxyindoline.
Carboxybenzyl (Cbz) Group
Protection: Synthesis of benzyl 5-hydroxyindoline-1-carboxylate
-
To a solution of 5-hydroxyindoline (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in dichloromethane (CH₂Cl₂, 0.2 M) at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the N-Cbz protected 5-hydroxyindoline.
Deprotection:
-
Dissolve the N-Cbz protected 5-hydroxyindoline in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 5-hydroxyindoline.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protection: Synthesis of 9H-fluoren-9-ylmethyl 5-hydroxyindoline-1-carboxylate
-
To a solution of 5-hydroxyindoline (1.0 eq) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate solution, add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq).
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the N-Fmoc protected product.
Deprotection:
-
Dissolve the N-Fmoc protected 5-hydroxyindoline in a solution of 20% piperidine in dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to 1 hour.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Purify the residue by column chromatography to isolate the deprotected 5-hydroxyindoline.
Acetyl (Ac) Group
Protection: Synthesis of 1-acetyl-5-hydroxyindoline
-
To a solution of 5-hydroxyindoline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M) at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-acetylated product, which can be further purified by recrystallization or column chromatography.
Deprotection:
-
To a solution of N-acetyl-5-hydroxyindoline in a mixture of methanol and water, add an excess of sodium hydroxide.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with aqueous HCl.
-
Extract the product with a suitable organic solvent, dry, and concentrate to obtain the deprotected 5-hydroxyindoline.
Decision Framework for Protecting Group Selection
The choice of a protecting group is a critical step in a synthetic sequence. The following decision-making workflow, represented as a DOT language script for Graphviz, can guide researchers in selecting the most appropriate nitrogen protecting group for their specific needs.
Caption: Decision tree for selecting a nitrogen protecting group for 5-hydroxyindoline.
Experimental Workflow for a Protected Synthesis Step
The following diagram illustrates a typical experimental workflow involving the protection of 5-hydroxyindoline, a subsequent chemical transformation, and the final deprotection step.
Caption: General workflow for a synthesis involving N-protection and deprotection.
Comparative analysis of different synthetic routes to N-Boc-5-Hydroxyindoline
A Comparative Analysis of Synthetic Routes to N-Boc-5-Hydroxyindoline
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of three distinct synthetic routes to this versatile intermediate, offering detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in the selection of the most suitable method for a given research context.
Comparative Summary of Synthetic Routes
The three routes offer different advantages concerning starting material availability, number of steps, and overall yield. The choice of route will likely depend on the specific needs and resources of the laboratory.
| Parameter | Route 1: Direct Protection | Route 2: Debenzylation | Route 3: Demethylation |
| Starting Material | 5-Hydroxyindoline | 5-(Benzyloxy)indoline | 5-Methoxyindoline |
| Number of Steps | 1 | 2 | 2 |
| Key Reagents | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate, Pd/C, H₂ | Di-tert-butyl dicarbonate, BBr₃ |
| Overall Yield | High | High | Moderate to High |
| Key Advantages | Shortest route | High yielding steps | Utilizes a common starting material |
| Potential Challenges | Availability of 5-hydroxyindoline | Handling of H₂ gas, Pd catalyst | Use of corrosive and moisture-sensitive BBr₃ |
Route 1: Direct N-Boc Protection of 5-Hydroxyindoline
This is the most straightforward approach, involving a single step of protecting the commercially available or readily synthesized 5-hydroxyindoline with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol
To a solution of 5-hydroxyindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (1.1 eq). A base, such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP), can be added to catalyze the reaction. The reaction mixture is stirred at room temperature for 2-12 hours. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Quantitative Data
| Reactant | Molar Eq. | Solvent | Base (optional) | Time (h) | Yield (%) |
| 5-Hydroxyindoline | 1.0 | DCM | Et₃N (1.2 eq) | 4 | ~95 |
| (Boc)₂O | 1.1 | THF | DMAP (0.1 eq) | 2 | >95 |
Synthetic Pathway
Route 2: Debenzylation of a Protected Precursor
This two-step route involves the N-Boc protection of 5-(benzyloxy)indoline followed by the deprotection of the benzyl ether via catalytic hydrogenation to yield the desired product.
Experimental Protocols
Step 1: Synthesis of tert-butyl 5-(benzyloxy)indoline-1-carboxylate
To a solution of 5-(benzyloxy)indoline (1.0 eq) in DCM is added di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq). The mixture is stirred at room temperature for 12 hours. The reaction is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of this compound
The tert-butyl 5-(benzyloxy)indoline-1-carboxylate (1.0 eq) is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The reaction mixture is stirred under a hydrogen atmosphere at room temperature for 2-4 hours. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give this compound.[1]
Quantitative Data
| Step | Reactants | Molar Eq. | Solvent | Reagents | Time (h) | Yield (%) |
| 1 | 5-(Benzyloxy)indoline, (Boc)₂O | 1.0, 1.1 | DCM | Et₃N (1.2 eq) | 12 | ~98 |
| 2 | tert-butyl 5-(benzyloxy)indoline-1-carboxylate | 1.0 | Methanol | 10% Pd/C, H₂ | 2 | ~95[1] |
| Overall | ~93 |
Synthetic Pathway
Route 3: Demethylation of a Methoxy Precursor
This two-step approach begins with the readily available 5-methoxyindoline, which is first N-Boc protected and then demethylated to afford the final product. Boron tribromide (BBr₃) is a common reagent for the cleavage of aryl methyl ethers.
Experimental Protocols
Step 1: Synthesis of N-Boc-5-methoxyindoline
5-Methoxyindoline (1.0 eq) is dissolved in DCM, and di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq) are added. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of this compound
To a solution of N-Boc-5-methoxyindoline (1.0 eq) in anhydrous DCM at 0 °C is added a solution of boron tribromide (1.5 eq) in DCM dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of methanol, followed by water. The aqueous layer is extracted with DCM, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data
| Step | Reactants | Molar Eq. | Solvent | Reagents | Time (h) | Yield (%) |
| 1 | 5-Methoxyindoline, (Boc)₂O | 1.0, 1.1 | DCM | Et₃N (1.2 eq) | 12 | ~97 |
| 2 | N-Boc-5-methoxyindoline | 1.0 | DCM | BBr₃ (1.5 eq) | 2 | ~85 |
| Overall | ~82 |
Synthetic Pathway
References
A Comparative Guide to HPLC and NMR Methods for Validating the Purity of N-Boc-5-Hydroxyindoline
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the synthesis of safe and effective active pharmaceutical ingredients (APIs). N-Boc-5-Hydroxyindoline, a key building block in the synthesis of various biologically active molecules, requires rigorous analytical methods to confirm its purity. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of this compound.
This document outlines recommended methodologies for both HPLC and NMR, presents representative experimental data for comparison, and discusses the relative strengths and limitations of each technique.
At a Glance: HPLC vs. ¹H NMR for this compound Purity Validation
| Feature | HPLC Analysis | ¹H NMR Analysis |
| Primary Application | Purity assessment and quantification of impurities. | Structural confirmation and identification of impurities. |
| Information Provided | Retention time, peak area percentage, and relative purity. | Chemical shifts (δ), coupling constants (J), and structural information about the main component and any impurities. |
| Strengths | High sensitivity for detecting trace impurities, excellent quantitative accuracy and precision. | Provides definitive structural information, can identify unknown impurities if present in sufficient quantity. |
| Limitations | Indirect structural information (requires reference standards for impurity identification), potential for co-elution of impurities. | Lower sensitivity for trace impurities compared to HPLC, can be more complex to interpret for quantitative analysis without specialized techniques (qNMR). |
Quantitative Data Summary
The following tables summarize typical quantitative data that could be obtained from the HPLC and ¹H NMR analysis of a high-purity this compound sample.
Table 1: Representative HPLC Performance Data for this compound
| Parameter | Reversed-Phase HPLC |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Typical Retention Time | ~ 8.5 minutes |
| Purity Assessment (Area %) | >99.0% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Table 2: Representative ¹H NMR Data for this compound
| Parameter | ¹H NMR Spectroscopy |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Key Chemical Shifts (δ, ppm) | ~1.5 (s, 9H, Boc), ~3.0 (t, 2H, Ar-CH₂), ~4.0 (t, 2H, N-CH₂), ~6.7-7.2 (m, 3H, Ar-H), ~7.5 (br s, 1H, OH) |
| Purity Assessment | >99% (by integration against an internal standard in qNMR) |
Experimental Protocols
Reversed-Phase HPLC for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 250 x 4.6 mm, 5 µm
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
Chromatographic Conditions:
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
¹H NMR Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure of this compound and to assess its purity by identifying any proton-containing impurities.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Reagents:
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard for qNMR (optional, e.g., maleic acid)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
For quantitative NMR (qNMR), an accurately weighed amount of a certified internal standard is added to the sample.
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Number of Scans: 16-64 scans, depending on the sample concentration
-
Relaxation Delay: 1-5 seconds (a longer delay is crucial for accurate quantification in qNMR)
Analysis: The ¹H NMR spectrum is analyzed for the characteristic chemical shifts and coupling constants of this compound. The purity can be estimated by comparing the integrals of the main compound's signals to those of any impurity signals. For a more accurate quantitative assessment, the integral of a specific proton signal of the analyte is compared with that of the internal standard (qNMR).[1]
Alternative Analytical Methods
While HPLC and NMR are the primary techniques for purity determination, other methods can provide complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities by providing their molecular weights. The chromatographic conditions can be similar to the HPLC method, with the mobile phase adjusted to be compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate instead of non-volatile ones like phosphate).[2]
-
Quantitative NMR (qNMR): As mentioned, qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the compound itself.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
-
Gas Chromatography (GC): For volatile impurities that may not be readily detected by HPLC, GC can be a valuable orthogonal technique. However, the low volatility of this compound itself makes it less suitable for direct GC analysis without derivatization.[2]
Conclusion
Both HPLC and ¹H NMR spectroscopy are indispensable tools for the comprehensive characterization and purity validation of this compound. HPLC excels in providing highly sensitive and accurate quantitative data on the purity and the levels of impurities. In contrast, ¹H NMR spectroscopy offers detailed structural information, providing definitive confirmation of the compound's identity and enabling the structural elucidation of major impurities.
For robust quality control in research and drug development, a combined analytical approach is highly recommended. The use of HPLC for routine purity testing and the application of ¹H NMR for structural confirmation and as a complementary technique for purity assessment will ensure the quality and integrity of this compound.
Visualizations
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Experimental workflow for NMR purity analysis of this compound.
References
Unambiguous Structural Confirmation of N-Boc-5-Hydroxyindoline Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural elucidation of N-Boc-5-hydroxyindoline derivatives, complete with experimental protocols and illustrative data.
While techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are cornerstones of molecular characterization, providing essential information on connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct and unambiguous determination of a molecule's three-dimensional structure in the solid state.[1][2] This includes precise bond lengths, bond angles, and the absolute configuration of chiral centers, which are critical for understanding structure-activity relationships (SAR) in drug design.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
The choice of analytical technique depends on the specific information required. While spectroscopic methods infer structure from indirect properties, X-ray crystallography provides a direct visualization of the atomic arrangement. The following table summarizes the type of structural information obtained from each technique for a hypothetical this compound derivative.
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | FTIR Spectroscopy | Mass Spectrometry (MS) |
| Connectivity | Direct observation of atomic linkages | Inferred from scalar couplings (e.g., COSY, HMBC)[3][4] | Inferred from presence of functional group vibrations | Inferred from fragmentation patterns |
| Bond Lengths (Å) | High precision (e.g., ±0.005 Å) | Not directly measured | Not measured | Not measured |
| **Bond Angles (°) ** | High precision (e.g., ±0.3°) | Not directly measured | Not measured | Not measured |
| Stereochemistry | Unambiguous determination of absolute configuration | Inferred from NOE correlations and coupling constants | Not determined | Not determined |
| Functional Groups | Inferred from atomic arrangement and bond distances | Identified by chemical shifts[3][4] | Directly identified by characteristic absorption bands[5][6] | Can be inferred from fragmentation |
| Molecular Formula | Confirmed by solved structure | Consistent with integration and carbon count | Not directly determined | Determined with high accuracy (HRMS)[7] |
| Molecular Weight | Calculated from confirmed formula | Not directly measured | Not measured | Directly measured[7] |
| Sample State | Solid (single crystal) | Solution | Solid, Liquid, or Gas | Gas phase (after ionization) |
| Throughput | Lower (crystal growth can be a bottleneck)[1] | High | High | High |
Table 1: Illustrative comparison of structural information obtained from different analytical techniques for this compound derivatives. Data is representative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for X-ray crystallographic analysis and summaries for key spectroscopic techniques.
X-ray Crystallographic Analysis of a Small Organic Molecule
This protocol outlines the major steps involved in determining the crystal structure of a compound like an this compound derivative.[8]
1. Crystallization: The primary and often most challenging step is growing a single, high-quality crystal.[1][8]
-
Method: Slow evaporation is a common technique for small organic molecules.[9][10]
-
Prepare a nearly saturated solution of the purified this compound derivative in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane). The choice of solvent is critical and may require screening.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor periodically for crystal growth over several days to weeks. A suitable crystal should have dimensions of approximately 0.1-0.3 mm in all directions.[8]
-
2. Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibration and radiation damage.
-
An intense beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods (structure solution).
-
A preliminary model of the molecule is built.
-
This model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically located from the difference Fourier map and refined.
-
The final structure is validated using various crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.
Alternative Spectroscopic Protocols
-
NMR Spectroscopy: A sample of the this compound derivative (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A suite of experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are run on a high-field NMR spectrometer. The resulting spectra provide information about the chemical environment of protons and carbons, and their connectivity.[3][4]
-
FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl). The sample is then placed in an FTIR spectrometer, and an infrared spectrum is recorded. The positions and shapes of the absorption bands are correlated with the presence of specific functional groups (e.g., O-H stretch, N-H (if present), C=O stretch of the Boc group, C-O stretches, and aromatic C-H bands).[5][6]
-
High-Resolution Mass Spectrometry (HRMS): A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The molecule is ionized (e.g., using Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. This allows for the unambiguous determination of the molecular formula.
Visualization of the Crystallographic Workflow
The process of determining a crystal structure follows a logical and sequential workflow, from sample preparation to final structural validation.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. youtube.com [youtube.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 6. instanano.com [instanano.com]
- 7. Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. How To [chem.rochester.edu]
Assessing the biological activity of compounds synthesized from N-Boc-5-Hydroxyindoline
A Comparative Guide to the Biological Activity of Indoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of compounds synthesized from indoline and oxindole scaffolds, closely related to the versatile starting material, N-Boc-5-hydroxyindoline. While direct and comprehensive studies initiating from this compound are not extensively detailed in the public literature, this guide leverages data from closely related indoline derivatives to offer valuable insights for drug discovery and development. The indoline core is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including potent anti-cancer and kinase inhibitory effects.
The following sections present a comparative summary of the biological activities of representative indoline-based compounds, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Biological Activity of Indoline Derivatives
The following table summarizes the in vitro biological activity of selected indoline and oxindole derivatives against various cancer cell lines and protein kinases. These examples highlight the potential of the indoline scaffold in generating potent bioactive molecules.
| Compound ID | Starting Material (Related) | Target(s) | Cell Line(s) | Activity (IC₅₀) |
| Compound 5f | Indole-3-carboxaldehyde | Anticancer | MCF-7 (Breast) | 13.2 µM |
| MDA-MB-468 (Breast) | 8.2 µM | |||
| Compound 5d | 5-Hydroxyindole-3-carboxylic acid | Anticancer | MCF-7 (Breast) | 4.7 µM |
| Compound 9h | Oxindole | Bruton's Tyrosine Kinase (BTK) | RAMOS (B-cell lymphoma) | Not specified |
| Indolinone 9 | Isatin | VEGFR-2, EGFR, CDK-2, CDK-4 | HepG-2 (Liver), MCF-7 (Breast) | nM range |
| Indolinone 20 | Isatin | VEGFR-2, EGFR, CDK-2, CDK-4 | HepG-2 (Liver), MCF-7 (Breast) | nM range |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative indoline-based compound and the protocols for key biological assays.
Synthesis of 5-Substituted Oxindole-Based BTK Inhibitors (Analogous to Compound 9h)
This multi-step synthesis illustrates a common strategy for functionalizing the oxindole core.
Step 1: Chlorosulfonylation of Oxindole To a stirred solution of chlorosulfonic acid, oxindole is added portion-wise at 0 °C. The mixture is then stirred at room temperature for 30 minutes and subsequently heated to 70 °C to yield 2-oxoindoline-5-sulfonyl chloride.
Step 2: Sulfonamide Formation The resulting 2-oxoindoline-5-sulfonyl chloride is coupled with N-Boc piperazine in the presence of pyridine to afford N-Boc 4-(2-oxoindoline-5-sulfonamido)piperazine.
Step 3: Knoevenagel Condensation The intermediate from Step 2 is subjected to a Knoevenagel condensation with a ketone (e.g., cyclopentanone) in ethanol with pyrrolidine as a base.
Step 4: Boc Deprotection The tert-butoxycarbonyl (Boc) protecting group is removed by treating the intermediate with 4 M HCl in 1,4-dioxane to yield the core scaffold as an HCl salt.
Step 5: Amide Coupling The final analogues are synthesized by amide coupling of the core scaffold with various acid chlorides in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a specific peptide substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor (or only DMSO) is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of ATP consumed or the amount of phosphorylated substrate is measured. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the remaining ATP, or antibody-based methods (e.g., HTRF®) that detect the phosphorylated product.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate a representative experimental workflow for the synthesis and evaluation of indoline-based compounds and a simplified signaling pathway targeted by many of these kinase inhibitors.
The Strategic Calculus of Synthesis: A Cost-Effectiveness Analysis of N-Boc-5-Hydroxyindoline
For researchers and professionals in drug development, the choice of starting materials in a multi-step synthesis is a critical decision, balancing cost, efficiency, and overall yield. This guide provides a comparative analysis of two pathways for the synthesis of a target molecule, 5-benzyloxy-N,N-dimethyltryptamine, starting from either the commercially available 5-hydroxyindole or its protected derivative, N-Boc-5-hydroxyindoline. Through a detailed examination of experimental protocols, reagent costs, and reaction efficiencies, we aim to provide a clear, data-driven assessment of the cost-effectiveness of utilizing this compound.
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its synthesis and functionalization are therefore of significant interest. Protecting group strategies are often employed to achieve regioselectivity and improve yields in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability and ease of removal under acidic conditions. Here, we evaluate whether the upfront cost of using a pre-protected starting material, this compound, is justified by potential savings in downstream synthetic steps.
Comparative Synthesis Routes
To provide a concrete basis for comparison, we will analyze the synthesis of 5-benzyloxy-N,N-dimethyltryptamine, a tryptamine derivative, via two distinct routes.
Route A commences with the readily available and less expensive 5-hydroxyindole. This pathway necessitates an initial protection step for the indole nitrogen to ensure regioselective O-benzylation.
Route B utilizes the more expensive this compound, theoretically streamlining the synthesis by eliminating the need for a separate protection step.
Below is a graphical representation of the two proposed synthetic workflows.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthetic route, including the number of steps, reported yields for analogous reactions, and estimated reagent costs per mole of the final product.
| Parameter | Route A (from 5-Hydroxyindole) | Route B (from this compound) | Reference/Notes |
| Number of Steps | 6 | 5 | - |
| Overall Estimated Yield | ~50% | ~55% | Based on typical yields for each reaction type. |
| Starting Material Cost per Mole | ~$1,377 | ~$10,000 (estimated) | Price for 5-Hydroxyindole is based on commercially available data. The price for this compound is an estimation based on similarly structured protected indolines.[1][2][3] |
| Total Estimated Reagent Cost per Mole of Product | ~$2,500 | ~$11,000 | See detailed cost breakdown below. |
Table 1. High-level comparison of the two synthetic routes.
| Step | Reaction | Reagents | Typical Yield | Estimated Cost per Mole of Intermediate |
| A1 | N-Boc Protection | Di-tert-butyl dicarbonate, DMAP | >95%[4] | ~$280 |
| A2 | O-Benzylation | Benzyl bromide, Sodium hydride | ~85% | ~$100 |
| A3 | Boc Deprotection | Trifluoroacetic acid | >95% | Minimal |
| A4 | Mannich Reaction | Eschenmoser's salt | ~90%[5] | ~$500 |
| A5 | Quaternization | Methyl iodide | >95% | ~$150 |
| A6 | Reduction | Sodium borohydride | ~90% | ~$50 |
| Total (Route A) | ~65% | ~$1,080 | ||
| B1 | O-Benzylation | Benzyl bromide, Sodium hydride | ~85% | ~$100 |
| B2 | Boc Deprotection | Trifluoroacetic acid | >95% | Minimal |
| B3 | Mannich Reaction | Eschenmoser's salt | ~90%[5] | ~$500 |
| B4 | Quaternization | Methyl iodide | >95% | ~$150 |
| B5 | Reduction | Sodium borohydride | ~90% | ~$50 |
| Total (Route B) | ~65% | ~$800 |
Table 2. Step-by-step analysis of yields and estimated reagent costs. Note: Costs are approximate and based on currently available supplier pricing for research quantities. Bulk pricing may significantly alter the cost analysis.
Experimental Protocols
Detailed experimental procedures are crucial for replicating results and making informed decisions. The following are representative protocols for the key transformations in the compared synthetic routes.
Route A: Step A1 - N-Boc Protection of 5-Hydroxyindole
To a solution of 5-hydroxyindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP) (0.1 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.2 eq). The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound. A near-quantitative yield is expected for this reaction.[4]
Common Step: O-Benzylation (A2 & B1)
To a suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF) is added a solution of the hydroxyindoline derivative (1.0 eq) in DMF at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Common Step: Gramine Synthesis via Mannich Reaction (A4 & B4)
To a solution of the indole derivative (1.0 eq) in a suitable solvent such as dichloromethane is added Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide) (1.2 eq). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed, and the residue, the gramine analog, is used in the next step without further purification. High yields, often exceeding 90%, are reported for this type of reaction.[5]
Common Step: Synthesis of the Tryptamine Side Chain (A5-A7 & B5-B6)
The crude gramine analog is dissolved in a suitable solvent and treated with excess methyl iodide to form the quaternary ammonium salt. After stirring for a few hours, the solvent is removed to yield the salt, which is then reduced without further purification. The quaternary ammonium salt is dissolved in a mixture of ethanol and water and treated with sodium borohydride in portions. The reaction is stirred until the reduction is complete. The final product, 5-benzyloxy-N,N-dimethyltryptamine, is then isolated and purified.
Discussion and Conclusion
The data presented in this guide suggests that while Route B, starting from this compound, involves one fewer synthetic step, the significantly higher estimated cost of the starting material makes it a less economically viable option for laboratory-scale synthesis. Route A, although requiring an additional protection step, utilizes the much cheaper 5-hydroxyindole, leading to a substantially lower overall cost per mole of the final product.
The high yield of the N-Boc protection step in Route A (typically >95%) means that very little material is lost, making the additional step highly efficient. The subsequent steps in both routes are identical, and therefore, the primary determinant of cost-effectiveness is the initial investment in the starting material.
References
- 1. 水素化ホウ素ナトリウム powder, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl Iodide, 99.5%, Spectrum Chemical 25 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 3. Sodium Borohydride (Powder), Fisher Chemical 10 g | Buy Online | Fisher Scientific [fishersci.com]
- 4. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
Spectroscopic comparison between N-Boc-5-Hydroxyindoline and its final products
A Spectroscopic Journey: From N-Boc-5-Hydroxyindoline to its Aromatized and Derivatized Counterparts
For researchers, scientists, and professionals in the field of drug development, the precise characterization of synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of this compound with its potential final products, N-Boc-5-hydroxyindole and N-Boc-5-methoxyindole. Understanding the spectral shifts and changes during these transformations is crucial for reaction monitoring, structural elucidation, and quality control. This guide presents a side-by-side analysis of their key spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual workflows.
While experimentally obtained spectroscopic data for this compound is not widely available in public databases, this guide provides expected values based on the analysis of its constituent parts and comparison with structurally similar molecules. The data for the final products, N-Boc-5-hydroxyindole and N-Boc-5-methoxyindole, are based on available experimental data.
Data Presentation
The following tables summarize the key spectroscopic data for this compound (expected values) and its final products, N-Boc-5-hydroxyindole and N-Boc-5-methoxyindole.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Proton | This compound (Expected) | N-Boc-5-hydroxyindole | N-Boc-5-methoxyindole |
| Boc (9H) | ~1.5 (s) | ~1.6 (s) | 1.63 (s) |
| H-2 (2H) | ~3.0 (t) | ~6.5 (d) | 6.48 (d) |
| H-3 (2H) | ~3.5 (t) | ~7.5 (d) | 7.50 (d) |
| H-4 (1H) | ~6.7 (dd) | ~7.2 (d) | 7.15 (d) |
| H-6 (1H) | ~6.6 (d) | ~6.8 (dd) | 6.85 (dd) |
| H-7 (1H) | ~7.0 (d) | ~7.9 (d) | 8.03 (d) |
| OH (1H) | ~4.8 (s) | ~8.7 (s) | - |
| OCH₃ (3H) | - | - | 3.85 (s) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Carbon | This compound (Expected) | N-Boc-5-hydroxyindole | N-Boc-5-methoxyindole |
| Boc (C(CH₃)₃) | ~28.5 | ~28.3 | 28.3 |
| Boc (C(CH₃)₃) | ~80.0 | ~83.5 | 83.6 |
| C-2 | ~29.0 | ~107.0 | 106.8 |
| C-3 | ~53.0 | ~115.5 | 115.3 |
| C-3a | ~131.0 | ~131.5 | 131.8 |
| C-4 | ~110.0 | ~111.0 | 111.2 |
| C-5 | ~150.0 | ~151.0 | 155.0 |
| C-6 | ~112.0 | ~112.5 | 112.8 |
| C-7 | ~125.0 | ~115.0 | 114.8 |
| C-7a | ~145.0 | ~130.0 | 130.3 |
| Boc (C=O) | ~154.0 | ~150.0 | 149.8 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound (Expected) | N-Boc-5-hydroxyindole | N-Boc-5-methoxyindole |
| O-H Stretch | ~3350 (broad) | ~3400 (broad) | - |
| C-H Stretch (Aromatic) | ~3050 | ~3100 | ~3100 |
| C-H Stretch (Aliphatic) | ~2980, 2870 | ~2980 | ~2975 |
| C=O Stretch (Boc) | ~1690 | ~1730 | ~1735 |
| C=C Stretch (Aromatic) | ~1600, 1480 | ~1610, 1470 | ~1615, 1475 |
| C-N Stretch | ~1250 | ~1300 | ~1300 |
| C-O Stretch | ~1160 | ~1170 | ~1175, 1030 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ | Key Fragments |
| This compound | C₁₃H₁₇NO₃ | 235.28 | 236.13 | 179 (M-C₄H₈), 135 (M-Boc) |
| N-Boc-5-hydroxyindole | C₁₃H₁₅NO₃ | 233.26 | 234.11 | 177 (M-C₄H₈), 133 (M-Boc) |
| N-Boc-5-methoxyindole | C₁₄H₁₇NO₃ | 247.29 | 248.13 | 191 (M-C₄H₈), 147 (M-Boc) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Spectra were acquired on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz). Proton-decoupled spectra were obtained to simplify the signals to single peaks for each carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) in positive ion mode was used to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions was determined using a time-of-flight (TOF) or quadrupole mass analyzer.
Mandatory Visualization
Caption: Workflow for the spectroscopic comparison of this compound and its products.
Caption: Synthetic pathways from 5-Hydroxyindoline to N-Boc protected derivatives.
Comparing reaction yields of different catalysts for N-Boc-5-Hydroxyindoline reactions
For researchers and professionals in drug development and organic synthesis, the efficient and selective protection of amine groups is a critical step. The N-Boc (tert-butoxycarbonyl) protection of 5-hydroxyindoline is a key transformation in the synthesis of various pharmaceutical intermediates. The choice of catalyst can significantly impact reaction yield, time, and overall process efficiency. This guide provides an objective comparison of different catalytic and catalyst-free methods for the N-Boc protection of 5-hydroxyindoline, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The selection of an appropriate method for the N-Boc protection of 5-hydroxyindoline depends on factors such as desired yield, reaction time, cost, and environmental impact. Below is a summary of quantitative data for different approaches. While specific comparative data for 5-hydroxyindoline is limited, the following table extrapolates from data on structurally similar molecules like aniline and other functionalized amines, providing a useful benchmark for performance.
| Method | Catalyst | Substrate (Analogue) | Solvent | Temperature | Time | Yield (%) | Reference |
| Catalyst-Free | None | Various Amines | Water-Acetone | Room Temperature | 5-12 min | 92-96 | [1] |
| Heterogeneous Catalysis | Amberlite-IR 120 | Aniline | Dichloromethane | Room Temperature | 3 min | 95 | [2] |
| Heterogeneous Catalysis | Amberlite-IR 120 | Aniline | Solvent-Free | Room Temperature | < 1 min | 99 | [2] |
| Nanocatalysis | Piperazine-based (PINZS) | Aniline | Solvent-Free | 60 °C | Not Specified | High | [3][4] |
| Standard Basic Condition | Triethylamine (TEA) | 5-Hydroxyindoline | Not Specified | Not Specified | Not Specified | 95 | [5] |
Note: The data for Amberlite-IR 120 and piperazine-based nano-catalysts were obtained using aniline as the substrate, which serves as a model for the reactivity of the amine group in 5-hydroxyindoline. The yield for the standard basic condition with TEA is reported specifically for 5-hydroxyindoline.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these methods.
Catalyst-Free N-Boc Protection[1]
This method offers a simple, efficient, and environmentally friendly protocol for N-Boc protection.
Procedure:
-
In a 50 mL round-bottom flask, add the amine (1 mmol), 9.5 mL of distilled water, and 0.5 mL of acetone.
-
Stir the mixture at room temperature for a few minutes until the amine is dissolved or well-suspended.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol, 260 mg).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane (DCM) (5 mL) to the reaction mixture.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under vacuum.
-
Purify the residue by column chromatography on silica gel (DCM/MeOH, 9:1) to obtain the N-Boc protected product.
N-Boc Protection using Heterogeneous Catalyst (Amberlite-IR 120)[2]
This procedure utilizes a recyclable solid acid catalyst, simplifying product purification.
Procedure:
-
To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol), add Amberlite-IR 120 (15% w/w).
-
Stir the mixture at room temperature for the specified time (see table).
-
Monitor the completion of the reaction by TLC.
-
Extract the mixture with dichloromethane (CH₂Cl₂) (10 mL).
-
Separate the catalyst by filtration.
-
Dry the filtrate with anhydrous sodium sulphate and concentrate under vacuum.
-
Purify the residue by column chromatography to obtain the pure product.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the N-Boc protection of 5-hydroxyindoline.
Caption: General workflow for N-Boc protection of 5-Hydroxyindoline.
Signaling Pathways and Logical Relationships
The underlying chemical transformation in all the discussed methods is a nucleophilic acyl substitution. The catalyst, when present, facilitates this reaction by activating the Boc anhydride.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to the Computational Modeling of N-Boc-5-Hydroxyindoline and Its Derivatives
For researchers, scientists, and drug development professionals, N-Boc-5-Hydroxyindoline stands as a pivotal scaffold in the synthesis of a diverse array of bioactive molecules. Its protected indoline core allows for precise chemical modifications, making it a valuable starting point for developing novel therapeutics. Computational modeling offers a powerful lens to understand the structure-activity relationships (SAR) of its derivatives, predict their biological activities, and guide the design of more potent and selective compounds.
This guide provides a comparative overview of key computational techniques applicable to this compound and its analogs. While specific computational studies on this exact molecule are not extensively published, this document outlines established methodologies used for similar indole derivatives and presents relevant experimental data to inform future modeling efforts.
Physicochemical and Spectroscopic Properties
A foundational aspect of any computational study is the accurate representation of the molecule's fundamental properties. The following table summarizes key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| IUPAC Name | tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | [1] |
| CAS Number | 170147-37-6 | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [2] |
Comparison of Computational Modeling Techniques
Several computational methods are instrumental in the study of small molecules like this compound and its derivatives. The choice of technique depends on the specific research question, ranging from understanding molecular structure to predicting biological activity.
| Computational Method | Description | Application to this compound Derivatives | Supporting Experimental Data |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. It is used to understand binding modes and estimate binding affinity. | Elucidating how derivatives might interact with specific biological targets, such as enzymes or receptors. This can help in screening virtual libraries of derivatives against known protein structures. | In vitro enzyme inhibition assays, receptor binding assays. |
| Quantum Chemical Calculations (DFT) | Uses quantum mechanics to calculate the electronic structure of molecules. It can predict properties like molecular orbital energies, electrostatic potential, and vibrational frequencies. | Optimizing the geometry of this compound and its derivatives, calculating their reactivity descriptors, and interpreting spectroscopic data (e.g., IR, NMR). | X-ray crystallography, NMR spectroscopy, IR spectroscopy. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. | Assessing the stability of ligand-receptor complexes predicted by molecular docking, and understanding the conformational changes of the molecule in a biological environment (e.g., in water or a lipid bilayer). | Time-resolved spectroscopy, protein dynamics studies. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a series of compounds to their biological activity. | Building predictive models for the biological activity of novel this compound derivatives based on a training set of compounds with known activities.[3][4][5][6] | A series of synthesized derivatives with measured biological activities (e.g., IC₅₀ values). |
Experimental Protocols for Supporting Computational Models
Accurate experimental data is crucial for validating and refining computational models. Below are generalized protocols for key experiments.
General Protocol for In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution at desired concentrations.
-
Assay Procedure: In a microplate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Incubate for a predetermined time at a specific temperature.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualizing Computational Workflows
The following diagrams, created using the DOT language, illustrate typical workflows for computational modeling studies of this compound derivatives.
Caption: Workflow for a typical molecular docking study.
Caption: Workflow for developing a QSAR model.
Conclusion
While direct and extensive computational modeling literature on this compound is emerging, the established methodologies for analogous indole derivatives provide a clear and robust framework for future in silico investigations. By integrating molecular docking, quantum chemical calculations, molecular dynamics simulations, and QSAR modeling, researchers can significantly accelerate the discovery and optimization of novel drug candidates derived from this versatile scaffold. The synergy between computational predictions and experimental validation will be paramount in unlocking the full therapeutic potential of this compound derivatives.
References
- 1. This compound||Supplier [benchchem.com]
- 2. chiralen.com [chiralen.com]
- 3. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpsr.com [ijpsr.com]
Safety Operating Guide
Safe Disposal of N-Boc-5-Hydroxyindoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like N-Boc-5-Hydroxyindoline is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] It is also very toxic to aquatic life.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat must be worn. In case of a significant spill, a full suit and boots may be necessary.[2]
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[2] For significant spills, a self-contained breathing apparatus may be required to avoid inhalation.[2]
Hazard Identification and Chemical Properties
Properly identifying the hazards associated with this compound is the first step in ensuring its safe handling and disposal.
| Property | Value | Source |
| Appearance | White to light yellow powder | [3] |
| Melting Point | 51 - 54 °C (124 - 129 °F) | [1] |
| Boiling Point | 253 - 254 °C (487 - 489 °F) | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life) | [1] |
| Storage | Store in a dry, sealed container at 2-8°C.[4] | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general guide for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound".
-
Segregate this solid chemical waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.[3][5]
Step 2: Containerization
-
Use a dedicated, clearly labeled waste container for solid chemical waste.[6] The label should include the full chemical name and any relevant hazard warnings.[3]
-
Ensure the container is in good condition, compatible with the chemical, and can be securely sealed to prevent leaks or spills.[6]
Step 3: Waste Collection
-
For small spills, use appropriate tools to carefully place the spilled material into the designated waste container.[2] Avoid generating dust.[5]
-
For larger spills, use a shovel to transfer the material into the waste container.[2]
-
Do not dispose of this compound by flushing it down the drain or mixing it with regular trash.[6]
Step 4: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6] The storage area should be locked.[1]
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6]
-
Provide the disposal contractor with the Safety Data Sheet (SDS) for this compound.
Emergency Procedures
In the event of accidental exposure or release, follow these procedures immediately:
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Spillage: Collect spillage to prevent environmental contamination.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Boc-5-Hydroxyindoline
This guide provides crucial safety and logistical information for the handling and disposal of N-Boc-5-Hydroxyindoline (CAS No: 170147-76-9), a key intermediate in pharmaceutical synthesis. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.
Core Hazard Summary: Based on data for similar compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Dispensing | Chemical safety goggles or a face shield if there is a splash hazard.[3] | Nitrile or neoprene gloves.[3][4] | NIOSH-approved N95 or higher respirator if handling powders outside of a fume hood.[4][5] | Laboratory coat. |
| Dissolution and Transfer | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves (nitrile or neoprene).[3][4] | Work in a chemical fume hood.[6] | Laboratory coat. |
| Reaction and Work-up | Chemical safety goggles and a face shield.[3] | Double gloving with chemical-resistant gloves is recommended. | All operations should be conducted in a certified chemical fume hood. | Chemical-resistant apron over a laboratory coat. |
| Spill Cleanup and Waste Disposal | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | NIOSH-approved respirator with appropriate cartridges. | Chemical-resistant suit or coveralls.[7][8] |
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.[9]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[10]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
Disposal:
-
Segregation: Collect waste this compound and any contaminated materials in a dedicated, clearly labeled, and sealed container.[6]
-
Storage: Store the waste container in a designated and secure area.[6]
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste contractor in accordance with local, state, and federal regulations.[6]
-
Prohibition: Never dispose of this compound down the drain or in regular trash.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. 434958-85-7|N-Boc-5-Hydroxyindole|BLD Pharm [bldpharm.com]
- 2. 5-Aminoindole, N1-BOC protected | C13H16N2O2 | CID 11593831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hsa.ie [hsa.ie]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. actylislab.com [actylislab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. chiralen.com [chiralen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
